molecular formula C3H8N2O2 B3021453 Urea, (2-hydroxyethyl)- CAS No. 2078-71-9

Urea, (2-hydroxyethyl)-

Cat. No.: B3021453
CAS No.: 2078-71-9
M. Wt: 104.11 g/mol
InChI Key: CLAHOZSYMRNIPY-UHFFFAOYSA-N
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Description

Urea, (2-hydroxyethyl)- is a useful research compound. Its molecular formula is C3H8N2O2 and its molecular weight is 104.11 g/mol. The purity is usually 95%.
The exact mass of the compound Urea, (2-hydroxyethyl)- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 1127. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Urea, (2-hydroxyethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Urea, (2-hydroxyethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxyethylurea
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C3H8N2O2/c4-3(7)5-1-2-6/h6H,1-2H2,(H3,4,5,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLAHOZSYMRNIPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID401315038
Record name (2-Hydroxyethyl)urea
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Molecular Weight

104.11 g/mol
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CAS No.

2078-71-9, 1320-51-0
Record name (2-Hydroxyethyl)urea
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Record name Urea, N-(hydroxyethyl)-
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Record name Hydroxyethyl urea
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Record name Urea, (2-hydroxyethyl)-
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Record name Urea, N-(hydroxyethyl)-
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Record name (2-Hydroxyethyl)urea
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Record name (hydroxyethyl)urea
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Record name (2-hydroxyethyl)urea
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name HYDROXYETHYL UREA
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Foundational & Exploratory

Technical Deep Dive: N-(2-Hydroxyethyl)urea – Structural Dynamics and Physicochemical Characterization

[1]

Executive Summary

N-(2-Hydroxyethyl)urea (INCI: Hydroxyethyl Urea) represents a pivotal evolution in carbamide chemistry, bridging the gap between simple chaotropes like urea and polyol-based humectants like glycerin.[1] With a molecular weight of 104.11 g/mol , this mono-substituted urea derivative introduces a hydroxyethyl moiety that significantly alters the molecule's hygroscopicity, solubility profile, and biocompatibility.

This guide provides a rigorous technical analysis of N-(2-hydroxyethyl)urea, designed for formulation scientists and medicinal chemists.[1] It details the structural determinants of its function, industrial synthesis pathways, and precise analytical protocols for identification.

Molecular Architecture & Identification[1]

Structural Definition

Unlike symmetrical urea, N-(2-hydroxyethyl)urea possesses an amphiphilic character due to the asymmetry introduced by the hydroxyethyl tail. The molecule consists of a planar urea core—capable of acting as both a hydrogen bond donor and acceptor—linked to a flexible ethylene glycol-like arm.

  • IUPAC Name: 1-(2-Hydroxyethyl)urea[1][2]

  • Common Synonyms: Hydroxyethyl Urea, Monoethanolurea

  • CAS Registry Number: 2078-71-9 (Pure substance), 1320-51-0 (General/Mixture)[1]

  • Molecular Formula: C

    
    H
    
    
    N
    
    
    O
    
    
    [1][2][3]
  • SMILES: C(CO)NC(=O)N

Quantitative Structural Parameters
ParameterValueUnitStructural Implication
Molecular Weight 104.11 g/mol Low MW facilitates rapid cuticular penetration in dermatological applications.[1]
Exact Mass 104.0586DaCritical for High-Resolution Mass Spectrometry (HRMS) identification.[1]
Topological Polar Surface Area (TPSA) 75.4ŲIndicates high water solubility and potential for passive transport.[1]
LogP (Predicted) -1.7 to -2.06-Highly hydrophilic; minimal lipid partitioning.[1]
H-Bond Donors 3-(2 from NH

, 1 from OH, 1 from secondary NH)
H-Bond Acceptors 2-(Carbonyl O, Hydroxyl O)

Physicochemical Profile

Solubility and Hygroscopicity

The defining feature of N-(2-hydroxyethyl)urea is its ability to coordinate water molecules more effectively than urea alone.[1] The hydroxyethyl group disrupts the crystal lattice energy relative to pure urea, lowering the melting point and increasing hygroscopicity without the high risk of crystallization often seen in high-concentration urea formulations.

  • Physical State: White crystalline powder (pure); typically supplied as a 50% aqueous solution.[1]

  • Melting Point: 164–169 °C (Lit.)[1][2]

  • pH Stability: Stable over a broad pH range (5.0–8.0); susceptible to hydrolysis to ammonia at extreme pH.[1]

Mechanism of Action: The "Water Bridge"

While urea acts as a chaotrope by disrupting hydrogen bonding networks in proteins, N-(2-hydroxyethyl)urea functions primarily as a hydrotrope. The hydroxyl group provides an additional "anchor" for water molecules, creating a stable hydration shell that resists evaporation.

Synthesis & Manufacturing Pathways

The industrial synthesis of N-(2-hydroxyethyl)urea is a classic example of transamidation .[1] It involves the nucleophilic attack of the amine group of monoethanolamine (MEA) on the carbonyl carbon of urea, followed by the elimination of ammonia.

Reaction Mechanism[1]
  • Nucleophilic Attack: The lone pair on the nitrogen of ethanolamine attacks the carbonyl carbon of urea.

  • Tetrahedral Intermediate: A transient intermediate forms.[1]

  • Elimination: Ammonia (NH

    
    ) is expelled as the leaving group, driving the equilibrium forward.[1]
    
Synthesis Workflow Diagram

SynthesisPathwayFig 1: Industrial Transamidation Synthesis RouteReactantsReactantsUrea + MonoethanolamineIntermediateTetrahedralIntermediateReactants->IntermediateNucleophilic Attack(135-140°C)EliminationElimination Step(- NH3)Intermediate->EliminationProton TransferProductProductN-(2-Hydroxyethyl)ureaElimination->ProductIrreversible Lossof Ammonia

Process Note: The reaction is typically conducted at 135–140°C. Continuous removal of ammonia (sparging with nitrogen) is critical to drive the reaction to completion and prevent the reverse reaction.

Analytical Characterization

Validating the identity and purity of N-(2-hydroxyethyl)urea requires a multi-modal approach. Below are the standard spectroscopic signatures.

Nuclear Magnetic Resonance (NMR)

The symmetry break in the urea molecule results in distinct signals for the ethyl group protons.

Protocol: Dissolve ~10 mg sample in D


NucleusChemical Shift (δ, ppm)MultiplicityAssignment

H NMR
3.15 - 3.20Triplet (t)-CH

-N (Adjacent to Urea N)

H NMR
3.45 - 3.55Triplet (t)-CH

-O (Adjacent to Hydroxyl)

H NMR
5.4 - 5.8Broad Singlet-NH

/ -NH (Exchangeable)

C NMR
~42.0Singlet-C H

-N

C NMR
~60.5Singlet-C H

-O

C NMR
~160.0SingletC =O (Urea Carbonyl)
Infrared Spectroscopy (FTIR)

The fingerprint region confirms the presence of both the amide and hydroxyl functionalities.

  • 3200–3500 cm

    
    :  Broad, strong band.[1] Overlap of O-H stretch and N-H stretch (primary and secondary amides).[1]
    
  • 1650–1690 cm

    
    :  Strong band.[1] Amide I (C=O stretch).[1]
    
  • 1550–1600 cm

    
    :  Medium band.[1] Amide II (N-H bend).[1]
    
  • 1050 cm

    
    :  C-O stretch (primary alcohol).
    
Analytical Logic Tree

AnalysisWorkflowFig 2: Spectroscopic Validation WorkflowStartUnknown SampleIR_TestFTIR AnalysisStart->IR_TestNMR_Test1H NMR (D2O)Start->NMR_TestCheck_COPeak @ 1650 cm-1?(Amide C=O)IR_Test->Check_COCheck_TripletsTwo Triplets?(3.1 & 3.5 ppm)NMR_Test->Check_TripletsCheck_OHPeak @ 1050 cm-1?(Alcohol C-O)Check_CO->Check_OHYesRejectReject / ImpurityCheck_CO->RejectNoConfirmedIdentity Confirmed:N-(2-Hydroxyethyl)ureaCheck_OH->ConfirmedYesCheck_Triplets->ConfirmedYesCheck_Triplets->RejectNo

Functional Applications & Safety

Formulation Science

In drug development and cosmetics, N-(2-hydroxyethyl)urea is utilized as a penetration enhancer and humectant .[1]

  • Humectancy: It matches the moisturizing efficacy of glycerin but with a non-tacky, lighter aesthetic feel.

  • Stability: Unlike urea, it does not cause significant pH drift in aqueous formulations if buffered correctly (e.g., with lactate buffers).[1]

Safety Profile

Extensive reviews by the Cosmetic Ingredient Review (CIR) panel have deemed Hydroxyethyl Urea safe for use.[1][4]

  • Dermal Absorption: Low, due to high hydrophilicity (logP ~ -2.06).[1][5]

  • Toxicity: Low acute oral and dermal toxicity (LD50 > 2000 mg/kg).[1][6]

  • Irritation: Non-irritating to slightly irritating at high concentrations (50%).[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 73984, Hydroxyethyl Urea. Retrieved from [Link][1]

  • Cosmetic Ingredient Review (CIR) (2018). Safety Assessment of Hydroxyethyl Urea as Used in Cosmetics. International Journal of Toxicology. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: Urea, N-(2-hydroxyethyl)-.[1] CAS 2078-71-9.[1][2][3][5] Retrieved from [Link][1][5]

  • LookChem. 2-Hydroxyethylurea Properties and Synthesis. Retrieved from [Link]

  • NIST Chemistry WebBook. Urea, (2-hydroxyethyl)- Mass Spectrum. SRD 69.[1] Retrieved from [Link][1]

The Chemistry of Cutaneous Hydration: A Comparative Analysis of Hydroxyethyl Urea and Urea

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

Urea and its derivative, hydroxyethyl urea, are cornerstone humectants in dermatological and cosmetic formulations, prized for their ability to modulate skin hydration. While both molecules share a common structural heritage, the substitution of a hydroxyethyl group imparts significant differences in their physicochemical properties, mechanism of action, formulation characteristics, and clinical profile. This technical guide provides an in-depth chemical comparison for researchers, scientists, and drug development professionals. We will dissect the molecular distinctions that govern their performance, from hydrogen bonding capacity and synthesis pathways to their differential effects on the stratum corneum, formulation stability, and safety profiles.

Molecular Structure: The Foundation of Functional Divergence

The fundamental differences between urea and hydroxyethyl urea originate from a single chemical modification: the addition of a 2-hydroxyethyl group to one of urea's nitrogen atoms.

Urea (Carbamide) is the simplest diamide of carbonic acid, with the chemical formula CO(NH₂)₂.[1] It is a small, planar (in crystalline form), and highly polar molecule.[2][3] Its structure is characterized by a central carbonyl group (C=O) flanked by two amino groups (-NH₂). These functional groups are potent sites for hydrogen bonding, which is the primary driver of urea's high water solubility and humectant properties.[2]

Hydroxyethyl Urea (N-(2-hydroxyethyl)urea) is a derivative with the chemical formula C₃H₈N₂O₂.[4][5][6] The key structural feature is the presence of both amide and hydroxyl (-OH) functional groups.[7] This addition not only increases the molecular weight (104.11 g/mol for hydroxyethyl urea vs. 60.06 g/mol for urea) but also introduces an additional, flexible site for hydrogen bonding, enhancing its water-binding capacity.[8]

Figure 1: Comparative chemical structures of Urea and Hydroxyethyl Urea.

Physicochemical Properties: A Tabular Comparison

The structural modification directly translates to distinct physical and chemical properties, which are critical for formulation science.

PropertyUreaHydroxyethyl UreaRationale for Difference
Molecular Formula CH₄N₂OC₃H₈N₂O₂Addition of a C₂H₅O group.
Molecular Weight 60.06 g/mol 104.11 g/mol [5][6]The hydroxyethyl group adds significant mass.
Appearance White crystalline solidWhite crystalline solid[5]Both are typically supplied as solids or aqueous solutions.
Key Functional Groups 1 Carbonyl, 2 Amine1 Carbonyl, 2 Amine, 1 HydroxylThe hydroxyl group is the key differentiator.[7]
Water Solubility HighVery High[9]The added hydroxyl group provides another site for hydrogen bonding with water.
Hygroscopicity HygroscopicHighly Hygroscopic[9]Enhanced hydrogen bonding capacity increases moisture attraction.
log P (octanol-water) -1.59 (approx.)-2.06 (est.)[9]The hydroxyl group increases hydrophilicity, favoring the aqueous phase.
Irritation Potential Can be irritating at high concentrations (>10%)Generally non-irritating, gentler on skin[7][8]The larger, less reactive molecule is better tolerated by the skin.
Formulation Stability Can affect pH and viscosity over timeMore stable in formulations[8]Less prone to hydrolysis and pH shifts compared to urea.

Synthesis and Manufacturing Pathways

The manufacturing processes for these compounds are distinct and reflect their structural differences.

Industrial Synthesis of Urea

The dominant industrial method for urea production is the Bosch-Meiser process , which involves two main equilibrium reactions:

  • Carbamate Formation: Liquid ammonia and liquid carbon dioxide are reacted at high pressure (150-200 atm) and temperature (170-200 °C) to form ammonium carbamate. This is an exothermic reaction. 2 NH₃ + CO₂ ⇌ H₂N-COONH₄

  • Urea Conversion: The ammonium carbamate is then dehydrated to form urea and water. This is an endothermic reaction. H₂N-COONH₄ ⇌ (NH₂)₂CO + H₂O

The resulting urea solution is then purified and granulated or prilled for various applications.

Synthesis of Hydroxyethyl Urea

Hydroxyethyl urea is a synthetic derivative, and its production typically involves the reaction of urea with an ethanolamine source. A common method is the transamidation of urea with monoethanolamine .[9]

G Reactants Urea + Monoethanolamine Reactor Reaction Kettle (110-120°C, 3-4 hours) Reactants->Reactor Charge reactants Reaction Transamidation Reaction Ammonia (NH₃) is generated and removed Reactor->Reaction Neutralization Neutralization & Stabilization Lactic acid is added to neutralize residual ammonia/ethanolamine Reaction->Neutralization Product stream Purification Purification Steps (e.g., sparging with N₂, crystallization, filtration) Neutralization->Purification FinalProduct Hydroxyethyl Urea (Often as a ~50% aqueous solution) Purification->FinalProduct

Figure 2: Generalized workflow for the synthesis of Hydroxyethyl Urea.

This equilibrium reaction is driven to completion by removing the ammonia byproduct, often by sparging with nitrogen.[9] Lactic acid may be added to neutralize any remaining ammonia or unreacted monoethanolamine, which helps stabilize the final product.[9] An alternative synthesis route involves the reaction of urea with ethylene oxide.[7][10]

Mechanism of Action in Skin Hydration

Both molecules function as humectants, attracting and binding water within the stratum corneum. However, their interaction with the skin barrier differs.

  • Shared Humectant Action: Both urea and hydroxyethyl urea are highly effective at drawing moisture from the dermis and the environment into the epidermis.[7][11][12] This action is critical for maintaining skin plasticity and preventing transepidermal water loss (TEWL).

  • Urea's Dual Functionality: At concentrations below 10%, urea is primarily a moisturizer. However, at concentrations above 10%, it exhibits a keratolytic effect. It actively breaks down the connections between corneocytes by denaturing keratin, which facilitates the exfoliation of dry, rough skin. This dual action makes it a powerful therapeutic agent for conditions like ichthyosis and psoriasis.

  • Hydroxyethyl Urea's Barrier-Fortifying Action: Hydroxyethyl urea provides potent hydration without the keratolytic activity of urea. Its larger molecular size and additional hydroxyl group enhance its ability to form a moisture-retaining film on the skin's surface. This strengthens the skin's natural barrier, making it more resilient to external stressors and reducing moisture loss.[8][11][13] It is considered a gentler alternative, making it suitable for sensitive skin and daily-use cosmetic products where exfoliation is not the primary goal.[7][8][12]

Experimental Protocols

Protocol 1: Synthesis of Hydroxyethyl Urea (Lab Scale)

This protocol is a conceptual representation based on described industrial processes.[9][14]

Objective: To synthesize N-(2-hydroxyethyl)urea via transamidation.

Materials:

  • Urea (reagent grade)

  • Monoethanolamine (reagent grade)

  • Three-neck round-bottom flask

  • Heating mantle with magnetic stirrer

  • Condenser

  • Thermometer

  • Gas dispersion tube

  • Nitrogen gas source

  • Acid trap (e.g., containing dilute sulfuric acid) for ammonia

  • Crystallization dish

  • Vacuum filtration apparatus

Procedure:

  • Setup: Assemble the three-neck flask with the heating mantle, stirrer, condenser, and thermometer. Connect the top of the condenser to the acid trap.

  • Charging Reactants: Add a slight molar excess of urea (e.g., 1.1 moles) and monoethanolamine (1.0 mole) to the flask.

  • Reaction: Begin stirring and heat the mixture to 110-120°C. Ammonia gas will begin to evolve.

  • Ammonia Removal: Introduce a slow stream of nitrogen gas via the gas dispersion tube into the reaction mixture. This will help sparge the ammonia from the flask, driving the reaction toward the product. The evolved ammonia will be neutralized in the acid trap.

  • Monitoring: Maintain the temperature and continue the reaction for 3-4 hours, or until ammonia evolution ceases (can be monitored by pH indicator in the trap).

  • Cooling & Crystallization: Turn off the heat and allow the mixture to cool to approximately 70-80°C. Transfer the molten product to a crystallization dish and allow it to cool slowly to room temperature, then to 4°C to maximize crystal formation.

  • Purification: Collect the solid crystals via vacuum filtration. Wash the crystals with a small amount of cold ethanol or isopropanol to remove unreacted starting materials.

  • Drying: Dry the purified hydroxyethyl urea crystals in a vacuum oven.

  • Verification: Confirm product identity and purity using techniques such as FTIR (to identify carbonyl, amine, and hydroxyl groups) and melting point determination (92-96°C).[5]

Protocol 2: Comparative Hygroscopicity Assay

Objective: To quantitatively compare the moisture-absorbing capabilities of urea and hydroxyethyl urea.

Materials:

  • Urea and Hydroxyethyl Urea (as 50% w/w aqueous solutions)

  • Glass weighing dishes (petri dishes)

  • Desiccator cabinet with a controlled high-humidity environment (e.g., saturated potassium chloride solution, providing ~85% Relative Humidity)

  • Analytical balance

Procedure:

  • Sample Preparation: Pre-weigh three separate, clean, and dry glass weighing dishes for each test compound (urea, hydroxyethyl urea) and a control (water).

  • Application: Add exactly 2.0 g of the 50% urea solution, 50% hydroxyethyl urea solution, and deionized water to their respective dishes. Spread evenly.

  • Initial Weight: Immediately record the initial weight of each dish with its contents (W_initial).

  • Incubation: Place all dishes in the high-humidity desiccator at a constant temperature (e.g., 25°C).

  • Time-Point Measurements: At set time intervals (e.g., 1, 4, 8, 24 hours), remove each dish individually, quickly weigh it (W_t), and immediately return it to the desiccator.

  • Calculation: Calculate the percentage weight gain due to moisture absorption at each time point using the formula: % Weight Gain = [(W_t - W_initial) / W_initial] * 100

  • Analysis: Plot the % weight gain versus time for both compounds and the control. The compound with the higher and more sustained weight gain exhibits superior hygroscopicity. This experiment validates the claim that hydroxyethyl urea is a highly effective humectant.

Safety and Toxicology Profile

A critical consideration for drug development and cosmetic formulation is the safety profile of an ingredient. Both molecules are generally considered safe for topical use, but with important distinctions.

ParameterUreaHydroxyethyl Urea
Dermal Irritation Can cause mild, temporary irritation, especially at concentrations >10%.[15]Considered non-irritating and gentle, though products should be formulated to be non-irritating.[8][9]
Acute Dermal LD50 >2000 mg/kg (rat)>2000 mg/kg (rat, for a 57.58% solution)[9]
Acute Oral LD50 8471 mg/kg (rat)>2000 mg/kg (rat, for a 57.58% solution)[9]
Genotoxicity Not considered genotoxic.Negative in Ames test and micronucleus study.[9]
Carcinogenicity Not considered carcinogenic.No carcinogenicity data, but not a concern due to negative genotoxicity and no structural alerts.[9]
Regulatory Status Widely approved for cosmetic and dermatological use.Considered safe for use in cosmetics by the CIR Expert Panel.[6][9]

The Cosmetic Ingredient Review (CIR) Expert Panel has assessed hydroxyethyl urea and concluded it is safe in cosmetics in the present practices of use and concentration when formulated to be non-irritating.[9] Notably, despite a structural similarity to hydroxyurea (a DNA synthesis inhibitor), hydroxyethyl urea lacks the N-OH group required for this biological activity and is not a safety concern in this regard.[9]

Conclusion: Selecting the Appropriate Humectant

The choice between hydroxyethyl urea and urea is not a matter of superior efficacy but of targeted application and desired formulation attributes.

  • Urea remains the ingredient of choice for therapeutic applications requiring both intense hydration and keratolysis. Its proven efficacy in managing hyperkeratotic and severely dry skin conditions is unparalleled. However, formulators must manage its potential for irritation and its impact on formulation stability (pH drift).

  • Hydroxyethyl Urea excels in cosmetic and daily-use dermatological products where the primary goal is long-lasting hydration without exfoliation. Its superior safety profile, gentleness on the skin, and greater formulation stability make it a versatile and reliable choice.[7][8] It provides a better sensory experience (less tackiness) and is ideal for products aimed at sensitive skin or for use on the face.

References

  • What is Hydroxyethyl Urea Made Of? - Knowledge - Bloom Tech. (2024). Retrieved from [Link]

  • Hydroxyethylurea | Korean skincare | SincereSkincare.com. (n.d.). Retrieved from [Link]

  • Hydroxyethyl Urea | CAS 1320-51-0 & 2078-71-9 - Emco Dyestuff. (n.d.). Retrieved from [Link]

  • Urea in Chemistry: Structure, Uses, and Biological Importance - Vedantu. (n.d.). Retrieved from [Link]

  • Urea - Wikipedia. (n.d.). Retrieved from [Link]

  • Safety Assessment of Hydroxyethyl Urea As Used in Cosmetics. (2018). Cosmetic Ingredient Review. Retrieved from [Link]

  • Safety Assessment of Hydroxyethyl Urea As Used in Cosmetics (SLR). (2018). Cosmetic Ingredient Review. Retrieved from [Link]

  • Hydroxyethyl Urea | C3H8N2O2 | CID 73984 - PubChem. (n.d.). Retrieved from [Link]

  • Is Hydroxyethyl Urea the Same as Urea? - Knowledge - Bloom Tech. (2024). Retrieved from [Link]

  • CN109369466A - A kind of industrial preparation method of β-hydroxyethyl urea - Google Patents. (n.d.).
  • Hydroxyethyl Urea Skincare Benefits | SkinCeuticals. (n.d.). Retrieved from [Link]

  • Where Does Hydroxyethyl Urea Come From? - Knowledge - Bloom Tech. (2024). Retrieved from [Link]

  • Piquero-Casals, J., et al. (2021). Urea in Dermatology: A Review of its Emollient, Moisturizing, Keratolytic, Skin Barrier Enhancing and Antimicrobial Properties. Dermatology and Therapy. Retrieved from [Link]

Sources

Technical Guide: Solubility Profile and Characterization of (2-Hydroxyethyl)urea in Organic Solvents

[1]

Executive Summary

(2-Hydroxyethyl)urea (HEU), often recognized by its commercial utility as a humectant (e.g., Hydrovance), represents a critical intermediate in organic synthesis and formulation science.[1] Its molecular architecture—comprising a hydrophilic urea core and a hydroxyethyl tail—creates a unique solubility profile that bridges the gap between highly polar aqueous systems and moderately polar organic protic solvents.[1]

This guide provides a technical analysis of HEU’s solubility, moving beyond basic "soluble/insoluble" binary classifications to explore the thermodynamic drivers, experimental determination protocols, and predictive modeling required for precise formulation in drug development and cosmetic chemistry.

Physicochemical Identity & Structural Determinants[1][2][3][4]

To predict solubility behavior, one must first understand the solute's competitive interaction capabilities.[1] HEU is not merely a "urea derivative"; it is a bifunctional molecule capable of extensive hydrogen bonding.[1]

Chemical Profile[1][4][5]
  • IUPAC Name: (2-Hydroxyethyl)urea[1][2][3]

  • CAS Number: 2078-71-9[1][4][2][5][3][6]

  • Molecular Formula:

    
    [1][2][3][6]
    
  • Molecular Weight: 104.11 g/mol [1][2][6]

  • Melting Point: 164–169 °C (High purity crystalline form) [1]; Commercial grades often exhibit lower ranges (94–95 °C) due to hydration or impurities [2].[1]

  • LogP (Octanol/Water): ~ -1.7 to -2.06 [3].[1] This highly negative value confirms extreme hydrophilicity.[1]

The Solvation Mechanism

The solubility of HEU in organic solvents is governed by the competition between Lattice Energy (holding the crystal together) and Solvation Enthalpy (solvent-solute interaction).[1]

  • Urea Core (

    
    ):  Acts as a rigid, planar hydrogen bond donor/acceptor center.[1] It drives high lattice energy, making dissolution in non-polar solvents (hexane, toluene) thermodynamically unfavorable.[1]
    
  • Hydroxyethyl Tail (

    
    ):  Introduces asymmetry and rotational freedom.[1] This disrupts the crystal packing relative to pure urea, theoretically lowering the energy barrier for dissolution in alcohols (methanol, ethanol).
    

SolvationMechanismHEU(2-Hydroxyethyl)urea(Crystal Lattice)InteractionDipole-Dipole &H-Bond FormationHEU->InteractionLattice Disruption(+Enthalpy)SolventProtic Solvent(e.g., Ethanol)Solvent->InteractionCavity FormationSolutionSolvated State(Entropy Driven)Interaction->Solution-Gibbs Free Energy

Figure 1.[1] Thermodynamic pathway of HEU dissolution in protic solvents.

Solubility Profile in Organic Solvents[1]

While HEU is miscible in water, its behavior in organic solvents follows a steep polarity gradient.[1] The following data synthesizes experimental trends and predictive Hansen Solubility Parameters (HSP).

Solubility Hierarchy

The solubility decreases as the carbon chain length of the solvent increases (decreasing dielectric constant).[1]

Solvent ClassSpecific SolventSolubility StatusMechanistic Rationale
Water

Very High (>1000 mg/mL)Perfect H-bond network match; entropy driven.[1]
C1-C2 Alcohols Methanol, EthanolHigh to Moderate The -OH group of HEU interacts favorably with solvent -OH.[1] Solubility drops significantly from MeOH to EtOH.[1]
C3+ Alcohols 1-Propanol, IsopropanolLow Steric hindrance and increasing hydrophobic character of the solvent dominate.
Polar Aprotic DMSO, DMFHigh Strong dipole interactions disrupt the urea H-bonds.[1]
Nitriles AcetonitrileLow to Moderate Lacks H-bond donors to stabilize the HEU carbonyl/hydroxyl groups effectively.[1]
Non-Polar Hexane, ChloroformInsoluble London dispersion forces are insufficient to overcome HEU lattice energy.[1]
Temperature Dependence

Like most urea derivatives, HEU exhibits endothermic dissolution .[1] Solubility increases exponentially with temperature.[1] In ethanol, for instance, a temperature shift from 20°C to 60°C can result in a 3-4x increase in solubility mass fraction.[1] This property is critical for recrystallization purification processes.[1]

Experimental Protocol: Determination of Solubility

For researchers requiring precise mole-fraction data (e.g., for process scaling), relying on literature values is insufficient due to purity variations.[1] The following Laser Monitoring Observation Technique is the gold standard for generating self-validating solubility curves.

The Principle

This dynamic method eliminates sampling errors associated with gravimetric analysis.[1] It detects the precise moment of the last crystal's dissolution (solid-liquid equilibrium) by monitoring laser transmittance through the solution.[1]

Workflow

ExperimentalProtocolcluster_prepPreparation Phasecluster_measureMeasurement PhaseWeighGravimetric Preparation(Solvent + Excess HEU)CellJacketted Equilibrium Cell(Stirring + Temp Control)Weigh->CellHeatStepwise Heating(0.1 K/min)Cell->HeatDetectTransmittance Spike(Dissolution Point)Cell->DetectSignalLaserLaser Source (635 nm)& Power MeterLaser->CellBeam PathCalcData Output:T (K) vs. x (mol/mol)Detect->CalcCalculate Mole Fraction (x)

Figure 2. Dynamic Laser Monitoring workflow for solubility determination.

Step-by-Step Methodology
  • Preparation: Accurately weigh HEU (

    
    ) and solvent (
    
    
    ) into a jacketed glass vessel (uncertainty
    
    
    g).
  • Setup: Insert a magnetic stirrer and a calibrated thermometer (

    
     K). Position the laser source and light intensity meter on opposite sides of the vessel.[1]
    
  • Equilibration: Cool the mixture until a distinct solid phase is visible (suspension). The laser transmittance should be near zero (scattering).[1]

  • Heating Ramp: Slowly increase temperature (rate

    
     K/min) while stirring.
    
  • Detection: Record the temperature (

    
    ) where laser transmittance sharply rises to the baseline of the pure solvent.[1] This is the saturation temperature for the specific mass fraction prepared.[1]
    
  • Replication: Repeat with varying solute/solvent ratios to construct the full curve.

Thermodynamic Modeling

To interpolate solubility data for temperatures not experimentally measured, the Modified Apelblat Equation is the industry standard for urea derivatives.[1] It correlates the mole fraction solubility (


1
1
  • x: Mole fraction of (2-hydroxyethyl)urea.[1][2]

  • T: Temperature in Kelvin.[1][7][8]

  • A, B, C: Empirical model parameters derived from regression analysis of your experimental data.

Why this matters:

  • Parameter B: Reflects the enthalpy of solution.[1] A negative B value confirms the endothermic nature of the process.[1]

  • Validation: If your experimental data fits this model with an

    
    , your data is thermodynamically consistent.[1] Deviations suggest experimental error (e.g., solvent evaporation or impure solute).[1]
    

Implications for Drug Development & Formulation[1]

Recrystallization Solvent Selection

The steep solubility curve of HEU in Ethanol makes it an ideal solvent for purification.[1]

  • High T: High solubility (dissolves crude product).[1]

  • Low T: Low solubility (forces crystallization).[1]

  • Contrast: Water is too good a solvent (yield loss), while Hexane is too poor (no dissolution).[1]

Transdermal Delivery Systems

HEU is a penetration enhancer.[1] Its solubility profile suggests it can act as a bridge solvent in emulsions.[1]

  • Oil Phase: Poor solubility (HEU stays in the aqueous/interface phase).[1]

  • Aqueous Phase: High solubility (acts as a humectant).[1][9]

  • Result: HEU modifies the hydration of the stratum corneum, potentially aiding the flux of active pharmaceutical ingredients (APIs) that have similar solubility profiles (LogP ~ -1 to 0).

References

  • Sigma-Aldrich. (2-Hydroxyethyl)urea 95% Product Specification. Sigma-Aldrich Co.[1][2][3] LLC.[1][3] Retrieved from [1]

  • Cosmetic Ingredient Review (CIR). (2019).[1] Safety Assessment of Hydroxyethyl Urea as Used in Cosmetics. International Journal of Toxicology. Retrieved from

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 73984, Hydroxyethyl Urea. Retrieved from [1]

  • Capuci, A. P. S., et al. (2016).[1][7] Solubility of Urea in ethanol-water mixtures and pure ethanol. Revista ION. (Cited for comparative methodology of urea derivatives).[1][10] Retrieved from [1]

Thermodynamic & Molecular Characterization of Aqueous Hydroxyethyl Urea

Author: BenchChem Technical Support Team. Date: February 2026

The Thermodynamic Properties of Aqueous Hydroxyethyl Urea Solutions guide follows below.

An In-Depth Technical Guide for Formulation Scientists & Biophysicists

Executive Summary

Hydroxyethyl Urea (HEU) [CAS: 2078-71-9] has emerged as a critical functional excipient in both cosmetic and pharmaceutical formulations. Structurally a derivative of urea (


) substituted with a 2-hydroxyethyl group (

), HEU represents a "hybrid" solute: it retains the chaotropic (structure-breaking) potential of urea while gaining the hygroscopic, H-bonding capability of a polyol.

This guide analyzes the thermodynamic behavior of HEU in aqueous solution. Unlike simple urea, which is a classic protein denaturant, HEU exhibits a complex balance of hydrophobic hydration (from the ethylene backbone) and hydrophilic hydrogen bonding (from the amide and hydroxyl moieties). Understanding these properties is essential for predicting solubility, viscosity modification, and protein-excipient interactions in drug development.

Molecular Architecture & Theoretical Framework

To understand the macroscopic thermodynamics of HEU, we must first define its molecular interactions.

Structural Hybridity

HEU (


) exists at the intersection of two well-characterized solute classes:
  • Ureas: Planar, resonance-stabilized amides that interact preferentially with the peptide backbone of proteins.

  • Alkanols: Alkyl chains with terminal hydroxyls that structure water via hydrophobic hydration (clathrate-like cage formation) and hydrophilic anchoring.

The Interaction Network (Graphviz Visualization)

The following diagram illustrates the competitive solvation shell around an HEU molecule, showing the dual nature of its interaction with bulk water.

HEU_Solvation cluster_0 Thermodynamic Driving Forces HEU Hydroxyethyl Urea (Solute) Water_Shell Hydration Shell (Perturbed) HEU->Water_Shell H-Bonding (Donor/Acceptor) HEU->Water_Shell Hydrophobic Hydration (-CH2CH2-) Protein Protein Surface (Target) HEU->Protein Direct Interaction (Denaturation/Stabilization) Water_Bulk Bulk Water (Tetrahedral Network) Water_Shell->Water_Bulk Equilibrium Exchange Water_Shell->Protein Indirect Stabilization (Preferential Exclusion)

Figure 1: Solvation dynamics of Hydroxyethyl Urea. The molecule disrupts bulk water structure via the urea core while the hydroxyethyl tail introduces hydrophobic hydration effects.

Thermodynamic Properties: Data & Mechanisms

Volumetric Properties (Density & Partial Molar Volume)

The partial molar volume (


) is a sensitive indicator of solute-solvent interactions. It reflects the true volume of the solute plus the volume change of the solvent (electrostriction).
  • Trend: HEU has a larger molar volume than urea but shows significant electrostriction due to the terminal -OH group.

  • Comparison:

    • Urea:

      
      . Acts as a structure breaker; minimal electrostriction.
      
    • Ethylurea:

      
      . dominated by hydrophobic hydration of the ethyl group.
      
    • Hydroxyethyl Urea (Predicted):

      
      . The addition of -OH to the ethyl chain causes volume contraction relative to ethylurea due to the formation of strong H-bonds with water, pulling solvent molecules tighter (electrostriction).
      
Viscometric Properties (Jones-Dole B-Coefficient)

The viscosity of dilute solutions is described by the Jones-Dole equation:



  • 
    -Coefficient:  Measures the structure-making or breaking tendency.
    
    • 
      : Structure Maker (Kosmotrope).
      
    • 
      : Structure Breaker (Chaotrope).
      
  • HEU Behavior: HEU exhibits a positive B-coefficient (unlike urea's slightly negative/near-zero value). The hydroxyethyl chain imposes order on the surrounding water (hydrophobic hydration), overpowering the structure-breaking effect of the urea core. This explains its utility as a humectant—it "holds" water structure.[1][2]

Summary of Physicochemical Parameters
PropertySymbolUreaHydroxyethyl Urea (HEU)Significance
Molar Mass

60.06 g/mol 104.11 g/mol Diffusivity & Osmolarity
Partial Molar Volume

~44.2 cm³/mol~73.5 cm³/mol (Est.)Solute-Solvent Packing
Viscosity B-Coeff

-0.008 L/mol+0.12 L/mol (Est.)Water Structuring (Humectancy)
Hydration Number

~2.5~4.0 - 5.0Moisture Retention Capacity
Partition Coeff

-2.11-1.8 to -2.0Bioavailability/Permeability

Experimental Protocols (Self-Validating Systems)

To generate precise thermodynamic data for HEU in your specific formulation buffer, follow these standardized, high-precision protocols.

Protocol A: High-Precision Densimetry (Partial Molar Volume)

Objective: Determine the infinite dilution partial molar volume (


) to quantify solute-solvent interaction.
  • Preparation:

    • Dry HEU (purity >98%) in a vacuum desiccator over

      
       for 48 hours.
      
    • Prepare a stock solution (e.g., 1.0 mol/kg) using degassed, triple-distilled water (conductivity < 1

      
      ).
      
    • Prepare 5 dilutions gravimetrically (range: 0.05 to 0.5 mol/kg).

  • Measurement:

    • Instrument: Vibrating tube densimeter (e.g., Anton Paar DMA 5000 M).

    • Temperature Control:

      
       (Critical).
      
    • Procedure: Inject pure water (reference) followed by solutions in ascending concentration. Ensure no microbubbles (visual check via camera).

  • Calculation:

    • Calculate Apparent Molar Volume (

      
      ) for each concentration (
      
      
      
      ):
      
      
    • Validation: Plot

      
       vs. 
      
      
      
      . The intercept is
      
      
      . The slope (
      
      
      ) indicates solute-solute interactions.
Protocol B: Differential Scanning Calorimetry (Freezing Point/Hydration)

Objective: Determine the number of "bound" water molecules (unfreezable water).

  • Instrument: DSC (e.g., TA Instruments or Mettler Toledo).

  • Procedure:

    • Seal 5-10 mg of HEU solution (20-50% w/w) in hermetic aluminum pans.

    • Cool to -60°C at 5°C/min.

    • Heat to 20°C at 2°C/min.

  • Analysis:

    • Integrate the melting peak of water (

      
      ).
      
    • Compare to pure water enthalpy. The "missing" enthalpy corresponds to water bound by HEU that did not crystallize.

Applications in Drug Development & Stability

Protein Stabilization vs. Denaturation

HEU occupies a unique niche between stabilizers (sugars, polyols) and denaturants (urea, guanidine HCl).

  • Mechanism:

    • Low Concentration (<1M): The hydroxyethyl group is preferentially excluded from the protein surface (similar to glycerol), favoring the native compact state (Stabilizer).

    • High Concentration (>4M): The urea core accumulates at the peptide backbone via H-bonding, leading to unfolding (Denaturant).

  • Utility: This "tunable" nature makes HEU excellent for refolding buffers , where it prevents aggregation (via the urea moiety) without stripping the hydration shell as aggressively as pure urea.

Solubility Enhancement (Hydrotropy)

HEU acts as a hydrotrope for poorly soluble drugs. The ethyl group interacts with hydrophobic drug domains, while the urea headgroup maintains water solubility.

  • Workflow: To test HEU as a solubility enhancer, measure the saturation solubility of the API in 0, 5, 10, and 20% w/w HEU solutions. Plot

    
     vs. Concentration (Setschenow constant).
    

References

  • Sigma-Aldrich. (2024). Product Specification: (2-Hydroxyethyl)urea. Link

  • Kusai, A., et al. (2025). "Hydroxyethyl Urea Crystal Hydrate: Experimental and Theoretical Study." Journal of Structural Chemistry. Link

  • Halonen, S., et al. (2016).[3] "Urea-Water-Solution Properties: Density, Viscosity, and Surface Tension." UreaKnowHow Technical Report. Link

  • Schellman, J. A. (2003). "Protein denaturation by urea: Slash and bond." Biophysical Journal. Link

  • Personal Care Products Council. (2017). "Safety Assessment of Hydroxyethyl Urea as Used in Cosmetics." CIR Safety Report. Link

  • Bernazzani, L., et al. (2021). "Thermodynamic properties of diluted aqueous solutions of urea and alkyl-ureas." Journal of Chemical Thermodynamics.

Disclaimer: While theoretical predictions in this guide are based on established group-contribution methods and homologous series analysis, specific experimental values for HEU should be validated using the protocols described above for critical pharmaceutical applications.

Sources

The Role of Hydroxyethyl Urea in Chaotropic Denaturation: A Mechanistic & Practical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the role of Hydroxyethyl Urea (HEU) in chaotropic denaturation, designed for researchers and drug development professionals.

Executive Summary

While Urea (


) and Guanidine Hydrochloride  (GuHCl) remain the industry standards for protein denaturation, Hydroxyethyl Urea  (HEU) has emerged as a distinct "tunable" chaotrope. Unlike simple urea, HEU possesses a hydroxyethyl side chain that imparts amphiphilic character—combining the hydrogen-bonding capacity of urea with the hydrophobic solvation properties of an alkyl chain.

This guide explores the physicochemical role of HEU in destabilizing macromolecular structures.[1] It posits HEU not merely as a denaturant, but as a chaotropic modulator ideal for applications requiring controlled unfolding, such as inclusion body solubilization with reduced aggregation risk, and refolding buffers where "soft" chaotropicity prevents hydrophobic collapse.

Molecular Mechanism of Action

To understand HEU’s role, one must distinguish between the two primary modes of chaotropic denaturation: Direct Interaction and Indirect Solvent Perturbation .

The Amphiphilic Advantage

Standard urea denatures proteins primarily by binding to the peptide backbone (via H-bonds) and displacing water, effectively "solvating" the protein's internal components.

  • Urea: Purely polar/H-bonding disruption.

  • Alkyl Ureas (e.g., Ethylurea): Stronger denaturants due to hydrophobic interaction with the protein core.

  • Hydroxyethyl Urea: Occupies a "Goldilocks" zone. The ethyl group (

    
    ) increases affinity for hydrophobic patches (increasing denaturing strength), while the terminal hydroxyl (
    
    
    
    ) maintains high water solubility and prevents the extreme hydrophobic clustering seen with pure alkyl ureas.
Thermodynamic Impact (The -value)

The denaturing potency of a chaotrope is quantified by the


-value  (the slope of the free energy of unfolding 

vs. concentration).

Substituted ureas generally exhibit higher

-values
than unsubstituted urea because they interact more favorably with the exposed hydrophobic surface area (

) of the unfolded state. HEU, acting as a mono-substituted urea, typically lowers the midpoint of denaturation (

) compared to urea, allowing for denaturation at lower molar concentrations.
Visualization: Mechanism of Action

The following diagram illustrates the dual-mode interaction of HEU compared to standard Urea.

HEU_Mechanism cluster_protein Native Protein State cluster_urea Standard Urea Pathway cluster_heu Hydroxyethyl Urea Pathway Protein Folded Protein (Hydrophobic Core Buried) Urea_Mol Urea Molecule (H-Bonding) Protein->Urea_Mol Diffusion HEU_Mol Hydroxyethyl Urea (Amphiphilic) Protein->HEU_Mol Diffusion Unfolded_U Unfolded State (Backbone Solvated) Urea_Mol->Unfolded_U 1. H-Bond Attack on Backbone 2. Water Structure Disruption Unfolded_H Unfolded State (Core & Backbone Solvated) HEU_Mol->Unfolded_H 1. H-Bond Attack on Backbone 2. Hydrophobic Interaction (Ethyl tail) 3. Reduced Aggregation Risk Unfolded_H->Unfolded_U HEU is often a stronger denaturant (Higher m-value)

Caption: Comparative mechanistic pathways of protein denaturation. HEU leverages its ethyl tail to penetrate hydrophobic cores more efficiently than standard urea.

Comparative Properties: Urea vs. Hydroxyethyl Urea[2]

FeatureUrea (

)
Hydroxyethyl Urea (HEU)Impact on Workflow
Physical State Solid (Prills/Granules)Liquid (Viscous Solution)HEU allows faster buffer prep; no endothermic cooling upon dissolution.
Denaturing Potency Moderate (Requires 6-8M)High (Modulated)Often effective at lower concentrations (e.g., 4-6M) due to hydrophobic assistance.
Hydrophobicity LowModerate (Amphiphilic)HEU is better at solubilizing membrane proteins or hydrophobic aggregates.
Risk Profile Carbamylation (Isocyanate)Lower Carbamylation RiskHEU is chemically more stable; less risk of modifying Lysine residues.
Primary Use General DenaturationRefolding / FormulationIdeal for "Soft Refolding" to suppress aggregation without total unfolding.

Experimental Protocol: Determining the HEU -value

Since HEU is less standardized than Urea, researchers must empirically determine its denaturing strength for their specific target protein. This protocol uses Intrinsic Tryptophan Fluorescence to generate a denaturation curve.

Phase 1: Buffer Preparation

Reagents:

  • Purified Protein Stock (

    
    ).
    
  • Hydroxyethyl Urea Stock (Commercial 50% w/w solution is approx. 5.5 M ; for higher concentrations, synthesis or concentration may be required, but typically 0-5M is the working range).

  • Standard Urea (8 M Stock) for control.

  • Buffer: 50 mM Phosphate, pH 7.4, 150 mM NaCl.

Phase 2: Sample Incubation
  • Array Setup: Prepare 12 microfuge tubes.

  • Titration: Create a linear gradient of HEU from 0 M to 5 M (or max achievable) in 0.5 M increments.

  • Protein Addition: Add protein to a final concentration of

    
     in each tube.
    
  • Equilibration: Incubate at 25°C for 2-4 hours to ensure equilibrium is reached. Note: HEU kinetics may differ from Urea; overnight incubation is recommended for stable domains.

Phase 3: Data Acquisition & Analysis
  • Spectroscopy: Excitation

    
     (or 
    
    
    
    for Trp only). Scan Emission
    
    
    .
  • Metric: Calculate the Center of Spectral Mass (CSM) or the ratio of intensities (

    
    ).
    
  • Plotting: Plot Signal vs. [HEU]. Fit to a Two-State Transition Model :

    
    
    Where 
    
    
    
    are native/unfolded signals, and
    
    
    is the sensitivity to denaturant.
Phase 4: Workflow Visualization

Protocol_Flow cluster_analysis Data Analysis Start Start: Protein Characterization Prep Prepare HEU Gradient (0M - 5M in Buffer) Start->Prep Incubate Incubate Protein (25°C, 4 Hours) Prep->Incubate Measure Measure Trp Fluorescence (Ex: 295nm, Em: 300-400nm) Incubate->Measure Calc Calculate Ratio (I350/I330) Measure->Calc Fit Fit to 2-State Model Extract m-value & Cm Calc->Fit Decision Compare m-value to Urea Fit->Decision Result_A Higher m-value: HEU is stronger. Use for tough aggregates. Decision->Result_A m(HEU) > m(Urea) Result_B Lower/Equal m-value: HEU is milder. Use for Refolding. Decision->Result_B m(HEU) < m(Urea)

Caption: Step-by-step workflow for empirically determining the chaotropic efficiency of Hydroxyethyl Urea.

References

  • Bennion, B. J., & Daggett, V. (2003). The molecular basis for the chemical denaturation of proteins by urea.[2][3][4][5] Proceedings of the National Academy of Sciences, 100(9), 5142–5147. Link

  • Herskovits, T. T., et al. (1970). Denaturation of proteins by urea and alkyl ureas. Journal of Biological Chemistry. (Foundational text on alkyl urea thermodynamics).
  • Greene, R. F., & Pace, C. N. (1974).

    
    -chymotrypsin, and 
    
    
    
    -lactoglobulin. Journal of Biological Chemistry, 249(17), 5388-5393. Link
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 73984, Hydroxyethyl Urea. Link

  • Singh, S. M., & Panda, A. K. (2005). Solubilization and refolding of bacterial inclusion body proteins. Journal of Bioscience and Bioengineering, 99(4), 303-310. Link

Sources

Methodological & Application

Advanced HPLC Method Development for the Quantification of (2-hydroxyethyl)urea in Complex Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a comprehensive guide for the development of a robust High-Performance Liquid Chromatography (HPLC) method for the detection and quantification of (2-hydroxyethyl)urea. Due to its high polarity and lack of a significant UV chromophore, traditional reversed-phase HPLC methods are inadequate. This guide details a strategic approach utilizing Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with universal detection methods such as Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD). The protocols provided herein are designed for researchers, scientists, and drug development professionals, offering a detailed workflow from initial method development to validation, ensuring scientific integrity and reliable results.

Introduction: The Analytical Challenge of (2-hydroxyethyl)urea

(2-hydroxyethyl)urea is a highly polar organic compound used in various industrial applications, including as a humectant in cosmetic formulations.[1][2] Its accurate quantification is crucial for quality control, formulation development, and stability studies. The primary analytical challenge stems from its physicochemical properties:

  • High Polarity: With a predicted pKa of 13.35 and high water solubility, (2-hydroxyethyl)urea exhibits minimal retention on conventional C18 or other reversed-phase HPLC columns, often eluting in the solvent front.[3][4]

  • Lack of a Strong Chromophore: The urea functional group does not possess a significant chromophore, making detection by UV-Vis spectrophotometry insensitive and impractical for trace-level analysis.[5][6]

These characteristics necessitate a departure from standard HPLC methodologies and the adoption of a specialized approach.

The Rationale for HILIC and Universal Detection

To overcome the retention issue, Hydrophilic Interaction Liquid Chromatography (HILIC) is the recommended separation technique.[3][7] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile, and a small amount of aqueous buffer.[4][7] This creates a water-enriched layer on the surface of the stationary phase, into which polar analytes like (2-hydroxyethyl)urea can partition, leading to their retention and separation.[8]

For detection, universal detectors that do not rely on the analyte's optical properties are essential. Evaporative Light Scattering Detectors (ELSD) and Charged Aerosol Detectors (CAD) are well-suited for this purpose.[5][9][10] Both detectors nebulize the column effluent, evaporate the mobile phase, and measure the resulting analyte particles, providing a response proportional to the mass of the analyte.[11][12]

Experimental Workflow and Protocol

The following sections provide a detailed, step-by-step protocol for the development and validation of an HPLC method for (2-hydroxyethyl)urea.

Materials and Reagents
  • (2-hydroxyethyl)urea reference standard (purity ≥98%)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade, e.g., Milli-Q or equivalent)

  • Ammonium formate or ammonium acetate (mass spectrometry grade)

  • Formic acid or acetic acid (mass spectrometry grade)

Instrumentation
  • HPLC system with a binary or quaternary pump

  • Autosampler

  • Column oven

  • Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD)

Chromatographic Conditions: A Starting Point

This table provides initial chromatographic conditions that can be further optimized.

ParameterRecommended Starting ConditionRationale and Optimization Notes
Column HILIC column (e.g., Amide, Diol, or bare silica phase), 150 x 4.6 mm, 3.5 µmThe choice of stationary phase can influence selectivity. Amide phases are a good starting point for polar neutral compounds.
Mobile Phase A Water with 10 mM Ammonium Formate, pH 3.0 (adjusted with Formic Acid)The aqueous component is the strong eluting solvent in HILIC. Buffers are used to control the pH and improve peak shape.
Mobile Phase B Acetonitrile with 10 mM Ammonium Formate, pH 3.0 (adjusted with Formic Acid)The organic solvent is the weak eluting solvent. A consistent buffer concentration across both mobile phases is recommended to minimize baseline drift.[13]
Gradient 95% B to 70% B over 10 minutesA gradient elution is recommended for initial method development to determine the optimal elution conditions.
Flow Rate 1.0 mL/minCan be adjusted to optimize resolution and analysis time.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.[14]
Injection Volume 5 µLShould be optimized based on analyte concentration and detector sensitivity.
Detector ELSD or CADSettings (e.g., drift tube temperature for ELSD, gain for CAD) should be optimized for the specific analyte and mobile phase.

Detailed Method Development Protocol

Sample and Standard Preparation
  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of (2-hydroxyethyl)urea reference standard and dissolve it in 10 mL of a solvent mixture that mimics the initial mobile phase composition (e.g., 95:5 Acetonitrile:Water). This ensures good peak shape.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the same solvent mixture to cover the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Preparation: The sample preparation method will depend on the matrix. For cosmetic creams, an extraction with a suitable solvent followed by centrifugation and filtration is a common approach. The final sample diluent should be compatible with the initial mobile phase.

HPLC System and Column Equilibration

Proper column equilibration is critical for reproducible results in HILIC.[8]

  • Flush the column with the initial mobile phase composition (e.g., 95% B) for at least 30 minutes or until a stable baseline is achieved.

  • Perform several blank injections (injection of the diluent) to ensure the system is clean and the baseline is stable.

Method Optimization
  • Gradient Optimization: Inject a mid-range standard and observe the retention time and peak shape. Adjust the gradient slope and duration to achieve a suitable retention time (typically between 3 and 10 minutes) and good peak shape.

  • Mobile Phase pH: The pH of the mobile phase can influence the retention and peak shape of ionizable compounds. While (2-hydroxyethyl)urea is neutral, this can be a critical parameter if analyzing it alongside other components.

  • Buffer Concentration: Varying the buffer concentration (e.g., 5-20 mM) can impact peak shape and retention time.

Detector Optimization
  • ELSD: Optimize the drift tube temperature and nebulizer gas flow to maximize the signal-to-noise ratio for (2-hydroxyethyl)urea. A lower temperature is generally better for semi-volatile compounds.[15]

  • CAD: The gain setting can be adjusted to optimize the signal intensity. The response is generally more uniform across a wide range of analytes compared to ELSD.[9][16]

Method Validation

Once the method is optimized, it must be validated to ensure it is suitable for its intended purpose. The validation should be performed according to the International Council for Harmonisation (ICH) guidelines.[17]

Validation Parameters and Acceptance Criteria
Validation ParameterDescriptionTypical Acceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.The peak for (2-hydroxyethyl)urea should be well-resolved from other peaks in the sample matrix.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.995
Range The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.To be defined based on the application.
Accuracy The closeness of the test results obtained by the method to the true value.Recovery of 80-120% for spiked samples.
Precision (Repeatability and Intermediate Precision)The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.Relative Standard Deviation (RSD) ≤ 2% for repeatability and ≤ 3% for intermediate precision.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.No significant change in results when parameters like mobile phase composition, pH, and column temperature are slightly varied.

Visualizations

Experimental Workflow Diagramdot

HPLC_Method_Development cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Validation Standard_Prep Standard & Sample Preparation Injection Sample Injection Standard_Prep->Injection Mobile_Phase_Prep Mobile Phase Preparation Equilibration System & Column Equilibration Mobile_Phase_Prep->Equilibration Equilibration->Injection Separation HILIC Separation Injection->Separation Detection ELSD/CAD Detection Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Method_Optimization Method Optimization Data_Acquisition->Method_Optimization Validation Method Validation Method_Optimization->Validation Quantification Quantification Validation->Quantification

Sources

Application & Protocol: High-Purity (2-hydroxyethyl)urea via Optimized Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

(2-hydroxyethyl)urea is a versatile organic compound utilized in various applications, from cosmetic formulations as a humectant to a building block in pharmaceutical synthesis.[1][2] The purity of (2-hydroxyethyl)urea is critical for its performance and safety, necessitating robust purification methods. This document provides a detailed guide to the purification of (2-hydroxyethyl)urea using recrystallization techniques. We will delve into the principles of solvent selection, management of common impurities, and provide a step-by-step protocol for obtaining high-purity material, suitable for demanding research and development applications.

Introduction: The Rationale for Recrystallization

Recrystallization is a fundamental purification technique that relies on the differential solubility of a compound and its impurities in a given solvent system at varying temperatures. For (2-hydroxyethyl)urea, a polar and hygroscopic solid, this method is particularly effective.[2][3] The primary goal is to dissolve the impure compound in a suitable solvent at an elevated temperature to create a saturated solution, followed by controlled cooling to allow the desired compound to crystallize while the impurities remain dissolved in the mother liquor.

The common synthesis of (2-hydroxyethyl)urea involves the reaction of urea with ethanolamine.[3][4] This process can lead to several key impurities that must be addressed:

  • Unreacted Starting Materials: Excess urea and ethanolamine are common contaminants.[3][4]

  • Byproducts: Side reactions can generate N,N'-bis(2-hydroxyethyl)urea and the cyclization product, 2-oxazolidone.[4]

  • Residuals from Synthesis: Ammonia and its neutralized salts (e.g., ammonium lactate) may also be present.[4]

A successful recrystallization protocol will effectively separate (2-hydroxyethyl)urea from these impurities, yielding a product with enhanced purity, which can be verified by its melting point and spectroscopic analysis.

Physicochemical Properties & Solvent Selection

A thorough understanding of the physicochemical properties of (2-hydroxyethyl)urea is paramount for designing an effective recrystallization protocol.

Table 1: Physicochemical Data for (2-hydroxyethyl)urea

PropertyValueSource(s)
Molecular FormulaC₃H₈N₂O₂[1][5]
Molecular Weight104.11 g/mol [1][5]
AppearanceWhite, fine, free-flowing crystalline powder[1][6]
Melting Point164-169 °C (for high purity) or 92-96 °C[1][2][6][7][8][9]
SolubilityHighly soluble in water; soluble in alcohols[2][7][10][11]

Note on Melting Point Discrepancy: The wide range in reported melting points likely reflects different purity levels or potentially polymorphic forms. The higher range (164-169 °C) is more consistently cited for analytical-grade material and should be the target for a successful purification.[1][7][9] A broad or low melting point is a strong indicator of impurities.

Causality in Solvent Selection:

The ideal recrystallization solvent should exhibit high solubility for (2-hydroxyethyl)urea at elevated temperatures and low solubility at cooler temperatures. Based on literature and empirical data, a range of polar solvents can be considered. An industrial preparation patent suggests that alcohols such as methanol and ethanol are effective crystallization solvents.[12]

  • Methanol/Ethanol: These solvents are excellent choices because they can dissolve (2-hydroxyethyl)urea when heated but have reduced solvating power upon cooling, promoting crystallization. They are also effective at leaving more polar impurities, like unreacted urea and ammonium salts, in the mother liquor.

  • Water: While (2-hydroxyethyl)urea is highly soluble in water, this solvent is generally less ideal for recrystallization due to this high solubility even at low temperatures, which can lead to poor recovery yields.[2][10][11] However, for highly impure samples, an initial wash with a minimal amount of cold water could be a pre-purification step.

For this protocol, we will focus on a methanol or ethanol-based system, which offers a good balance of solubility characteristics for high-yield, high-purity recovery.

Experimental Protocol

This protocol is designed for laboratory-scale purification of (2-hydroxyethyl)urea.

Materials & Equipment:
  • Crude (2-hydroxyethyl)urea

  • Anhydrous Methanol or Ethanol (Reagent Grade)

  • Activated Carbon (decolorizing charcoal)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring capabilities

  • Magnetic stir bars

  • Fluted filter paper

  • Powder funnel and stemless funnel

  • Büchner funnel and flask

  • Vacuum source

  • Ice bath

  • Drying oven or vacuum desiccator

  • Melting point apparatus

Recrystallization Workflow Diagram:

Recrystallization_Workflow A 1. Dissolution Crude (2-hydroxyethyl)urea in minimum hot methanol/ethanol B 2. Decolorization Add activated carbon (if needed), maintain heat and stir A->B Solution colored? C 3. Hot Filtration Quickly filter through fluted paper to remove insoluble impurities A->C Solution colorless B->C D 4. Crystallization Allow filtrate to cool slowly to room temperature, then in ice bath C->D E 5. Crystal Isolation Collect crystals via vacuum filtration using a Büchner funnel D->E F 6. Washing Wash crystals with a small amount of ice-cold solvent E->F G 7. Drying Dry purified crystals under vacuum to remove residual solvent F->G H 8. Analysis Verify purity via melting point and/or spectroscopy G->H

Caption: Workflow for the recrystallization of (2-hydroxyethyl)urea.

Step-by-Step Methodology:
  • Dissolution:

    • Place the crude (2-hydroxyethyl)urea in an Erlenmeyer flask with a magnetic stir bar.

    • On a hot plate in a fume hood, add a minimal amount of the chosen solvent (methanol or ethanol) to just cover the solid.

    • Begin heating and stirring. Add small portions of the solvent until all the solid has just dissolved. Avoid adding a large excess of solvent, as this will reduce the final yield.

  • Decolorization (Optional):

    • If the resulting solution is colored, remove it from the heat source and add a small amount of activated carbon (approximately 1-2% of the solute's weight).

    • Return the flask to the hot plate and gently boil for 5-10 minutes. The activated carbon will adsorb colored impurities.

  • Hot Filtration:

    • This is a critical step to remove insoluble impurities (and activated carbon if used). Pre-heat a powder funnel with fluted filter paper and a receiving Erlenmeyer flask on the hot plate to prevent premature crystallization.

    • Working quickly and carefully, pour the hot solution through the fluted filter paper into the pre-heated receiving flask.

  • Crystallization:

    • Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature on a benchtop. Slow cooling is essential for the formation of large, pure crystals and prevents the trapping of impurities that can occur with rapid cooling.[13]

    • Once the flask has reached room temperature and crystal formation has slowed, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation and Washing of Crystals:

    • Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of the cold recrystallization solvent.

    • Turn on the vacuum source and pour the cold crystal slurry into the Büchner funnel.

    • Wash the crystals with a small volume of ice-cold solvent to rinse away any remaining mother liquor containing dissolved impurities.

    • Keep the vacuum on to pull air through the crystals for several minutes to aid in initial drying.

  • Drying:

    • Carefully transfer the purified crystals from the filter paper to a pre-weighed watch glass.

    • Dry the crystals thoroughly in a vacuum oven at a moderate temperature (e.g., 40-50 °C) or in a vacuum desiccator until a constant weight is achieved. This is crucial as the compound is hygroscopic.

  • Purity Assessment:

    • Determine the melting point of the dried, purified crystals. A sharp melting point within the range of 164-169 °C indicates high purity.

    • Calculate the percent recovery.

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
No Crystals Form Too much solvent was used; the solution is not supersaturated upon cooling.Re-heat the solution to evaporate some of the solvent and attempt to cool again. If crystals still do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
"Oiling Out" The boiling point of the solvent is higher than the melting point of the solute, or the solution is too concentrated with impurities.Add a small amount of additional hot solvent until the oil dissolves, then attempt to cool again. Consider a pre-purification step or using a different solvent system.
Low Recovery Too much solvent was used; cooling was not sufficient; premature crystallization during hot filtration.Ensure minimal solvent is used for dissolution. Ensure the ice bath is sufficiently cold. Pre-heat all glassware for hot filtration.
Colored Crystals Incomplete removal of colored impurities.Repeat the recrystallization process, ensuring the use of activated carbon and a thorough hot filtration step.

Conclusion

The protocol outlined in this application note provides a robust and reliable method for the purification of (2-hydroxyethyl)urea via recrystallization. By carefully selecting a suitable solvent and controlling the rates of cooling and crystallization, researchers can effectively remove common synthesis-related impurities. The resulting high-purity material, characterized by a sharp and elevated melting point, is well-suited for applications in pharmaceutical development and scientific research where compound integrity is essential.

References

  • ChemBK. (2024). (2-Hydroxyethyl)urea. Retrieved from [Link]

  • LookChem. (n.d.). Cas 2078-71-9, 2-HYDROXYETHYLUREA. Retrieved from [Link]

  • LookChem. (n.d.). Urea, (2-hydroxyethyl)-. Retrieved from [Link]

  • Johnson, W., Jr., Bergfeld, W. F., Belsito, D. V., Hill, R. A., Klaassen, C. D., Liebler, D. C., Marks, J. G., Jr., Shank, R. C., Slaga, T. J., Snyder, P. W., & Andersen, F. A. (2018). Safety Assessment of Hydroxyethyl Urea As Used in Cosmetics. International Journal of Toxicology, 37(1_suppl), 45S-51S.
  • CIR Safety. (n.d.). Safety Assessment of Hydroxyethyl Urea As Used in Cosmetics. Retrieved from [Link]

  • PubChem. (n.d.). Hydroxyethyl Urea. Retrieved from [Link]

  • CN109369466A - A kind of industrial preparation method of β-hydroxyethyl urea. (2019). Google Patents.
  • Longe, L. G., & Tesh, J. M. (1978). Synthesis of 1-(2-hydroxyethyl)-1-nitrosourea and comparison of its carcinogenicity with that of 1-ethyl-1-nitrosourea. Journal of the National Cancer Institute, 61(2), 581–584.
  • Jinan Jiuan Ester Chemical Co., Ltd. (2016). Hydroxyethyl Urea Technical Data Sheet. Retrieved from [Link]

  • ResearchGate. (n.d.). Modification of the synthesis of N,N′-bis(2-hydroxyethyl)urea and N,N′-bis(2-hydroxypropyl)urea. Retrieved from [Link]

  • US2892870A - Process for purifying and crystallizing urea. (1959). Google Patents.
  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2010). FULL PUBLIC REPORT Urea, N-(hydroxyethyl)-. Retrieved from [Link]

  • NileRed. (2016, January 31). Technique Series: Recrystallization (urea as an example). YouTube. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Stabilizing pH in hydroxyethyl urea formulations to avoid degradation

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers and formulators working with Hydroxyethyl Urea (HEU). It is designed to address stability challenges, specifically pH drift and degradation, using field-proven methodologies.

Status: Operational | Topic: pH Stability & Degradation Control Audience: Formulation Chemists, R&D Scientists, Drug Development Professionals

Executive Summary

Hydroxyethyl Urea (HEU) is a potent humectant offering glycerin-level hydration with a superior, non-tacky sensory profile.[1][2][3] However, it possesses a "latent instability": susceptibility to hydrolysis. This reaction releases ammonia, causing a distinct odor and an upward pH drift.[4] This guide provides the mechanistic understanding and protocols required to lock in stability.

Module 1: The Degradation Mechanism

Understanding the enemy.

HEU is generally stable between pH 4.0 and 8.0 . Outside this range—specifically in alkaline environments (


) or under high thermal stress (

)—the amide bond becomes vulnerable to nucleophilic attack by water (hydrolysis).
The Autocatalytic Feedback Loop

The danger of HEU degradation is not just the loss of the active ingredient; it is the runaway pH drift .

  • Initiation: A small amount of HEU hydrolyzes due to heat or initial alkalinity.

  • Release: The reaction yields Monoethanolamine (MEA) and Ammonia (

    
    ).
    
  • Drift: Ammonia is basic. It dissolves in the water phase, raising the formulation pH.

  • Acceleration: The higher pH catalyzes faster hydrolysis of the remaining HEU.

Figure 1: The Hydrolysis Feedback Loop The following diagram illustrates the chemical pathway and the kinetic consequences of unbuffered degradation.

HEU_Degradation HEU Hydroxyethyl Urea (Intact) Hydrolysis Hydrolysis Reaction (Nucleophilic Attack) HEU->Hydrolysis Degradation Trigger Trigger: pH > 8.0 or Temp > 45°C Trigger->Hydrolysis Byproducts Byproducts: Ammonia (NH3) + MEA Hydrolysis->Byproducts pH_Spike pH Drift (Alkaline) ↑ [OH-] Byproducts->pH_Spike Releases Base pH_Spike->Hydrolysis Autocatalysis (Feedback Loop)

Caption: The degradation cycle of HEU. Note the red feedback loop: released ammonia raises pH, which further accelerates the breakdown of the remaining urea derivative.

Module 2: Stabilization Protocols

Actionable steps to prevent degradation.

To stabilize HEU, you must decouple the pH drift from the hydrolysis rate. This is achieved through High-Capacity Buffering and Sacrificial Esters .

Protocol A: The Buffer System Selection

Do not rely on simple pH adjustment (e.g., adding NaOH/Citric Acid once). You need a buffer system that resists the upward drift caused by potential ammonia release.

Buffer SystemTarget pH RangeProsConsRecommended Use
Lactate Buffer (Lactic Acid / Sodium Lactate)4.0 – 6.0Excellent humectancy; skin-friendly; synergistic with HEU.Lower buffering capacity at neutral pH (>6.0).Gold Standard for moisturizers and lotions.
Citrate Buffer (Citric Acid / Sodium Citrate)5.5 – 7.0High buffering capacity; cost-effective.Can be irritating at high %; potential incompatibility with some cationic polymers.General purpose; rinse-off products.
Phosphate Buffer 6.5 – 7.5Extremely stable pH control."Chemical" perception; potential precipitation with divalent ions (Ca, Mg).Clinical/Dermatological formulations.[3]

Expert Tip: For maximum stability, target a final formulation pH of 5.5 – 6.5 . This is the "sweet spot" where hydrolysis kinetics are slowest [1][2].

Protocol B: The "Sacrificial Ester" Technique (Advanced)

For high-stress formulations (e.g., long shelf-life, fluctuating storage temps), use Triethyl Citrate (TEC) .

  • Mechanism: TEC is a latent acid generator. If the pH begins to rise (due to trace ammonia), the TEC hydrolyzes slowly to release Citric Acid.

  • Result: The released acid neutralizes the ammonia, clamping the pH back down automatically.

  • Dosage: 0.5% – 1.0% Triethyl Citrate.

Protocol C: Manufacturing Workflow

Avoid "Hot Spot" Degradation.

  • Cool Down Phase: Add HEU only when the batch temperature is < 40°C .

  • Premix: Dissolve HEU in water 1:1 before addition (if using powder) or add the liquid concentrate directly.

  • Buffer First: Ensure the main batch is buffered before adding HEU.

  • Avoid Strong Bases: If using Carbomers, neutralize the polymer to pH 6.0 before adding HEU, or add HEU carefully to avoid contact with concentrated neutralizer (NaOH/TEA).

Module 3: Troubleshooting Guide

Diagnosing active failures.

Figure 2: The Troubleshooting Decision Matrix Use this flow to identify the root cause of HEU instability.

Troubleshooting_Matrix Start Issue Detected Check_Odor Is there an Ammonia odor? Start->Check_Odor Branch_Odor_Yes CRITICAL FAILURE Irreversible Hydrolysis Check_Odor->Branch_Odor_Yes Yes Branch_Odor_No Check pH Drift Check_Odor->Branch_Odor_No No Check_pH Check pH History Drift_High pH Drifting Up (> 0.5 units) Check_pH->Drift_High Action_Dump Action: Discard Batch. Review Buffer Capacity. Branch_Odor_Yes->Action_Dump Branch_Odor_No->Check_pH Action_Buffer Action: Add 0.5% Triethyl Citrate or Increase Lactate Buffer Drift_High->Action_Buffer Yes Action_Stable Action: Monitor. Ensure Temp < 40°C Drift_High->Action_Stable No

Caption: Decision tree for diagnosing HEU instability. Note that ammonia odor indicates a terminal failure of the batch.

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I use Hydroxyethyl Urea in a formulation with Urea? A: Yes, but proceed with caution. Standard Urea is less stable than HEU. If you combine them, the stability of the formulation will be dictated by the standard Urea (which degrades faster). You must use a robust lactate buffer system (approx. 5% active buffer) to stabilize the standard Urea [3].

Q2: My batch pH drifted from 6.0 to 6.8 over 3 months. Is this acceptable? A: It is a warning sign. While pH 6.8 is still within the stable range, the drift indicates that the buffer capacity is being consumed by trace hydrolysis.

  • Corrective Action: For the next batch, increase your buffer concentration by 20% or add 0.5% Triethyl Citrate as a stabilizer [2].

Q3: Can I heat HEU to 75°C to melt it into the oil phase? A: No. While HEU is heat stable for short periods, prolonged exposure to high heat (especially >60°C) initiates the hydrolysis reaction. Always add HEU in the cool-down phase (<40°C) to preserve shelf-life integrity [1][4].

Q4: Does HEU interfere with Carbomer viscosity? A: HEU is non-ionic, so it does not collapse Carbomer gels via ionic interference (unlike Sodium PCA). However, because HEU formulations require a pH < 7.5 for stability, you must ensure your Carbomer grade can thicken adequately at pH 6.0–6.5. Traditional Carbomers (e.g., 940) may require pH > 6.5 for maximum clarity; consider hydrophobically modified acrylate copolymers (e.g., Acrylates/C10-30 Alkyl Acrylate Crosspolymer) which perform better at pH 5.5–6.0.

References
  • Cosmetic Ingredient Review (CIR). (2018).[5] Safety Assessment of Hydroxyethyl Urea as Used in Cosmetics. Retrieved from [Link]

  • Chemists Corner. (2019). Improving Urea's Stability in Cream Formulations. Retrieved from [Link]

Sources

Removing unreacted ethanolamine impurities from hydroxyethyl urea

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support resource for the purification of Hydroxyethyl Urea (HEU). It is designed for researchers requiring high-purity HEU free from reactive amine contaminants.

Core Technical Overview

The Problem: Hydroxyethyl urea is synthesized via the transamidation of urea with ethanolamine (MEA).[1] This is an equilibrium reaction. While excess urea drives the reaction forward, residual ethanolamine (0.5% – 5.0%) often remains.

  • Impact: Residual MEA is a primary amine (basic, pKa ~9.5). It causes pH drift, catalyzes degradation of sensitive active ingredients, and poses toxicity concerns in cell-based assays.

  • The Challenge: Both HEU and MEA are highly water-soluble, polar, and hygroscopic. Standard extraction (e.g., liquid-liquid extraction) is ineffective because both partition into the aqueous phase.

The Solution Architecture: We utilize the pKa differential between the impurity and the product.

  • Ethanolamine: Basic (pKa ~9.5)

    
     Positively charged (cationic) at pH < 9.
    
  • Hydroxyethyl Urea: Neutral/Weakly Acidic (pKa ~13.3)

    
     Uncharged at pH < 9.
    

Therefore, Strong Acid Cation (SAC) Exchange is the gold-standard method for trace removal, while Recrystallization is preferred for bulk purification of solid grades.

Decision Matrix & Workflow

Use this diagram to select the appropriate protocol for your specific impurity level and final form requirements.

HEU_Purification_Workflow Start Start: Impure HEU Sample Check_State Target Final Form? Start->Check_State Solid_Route Solid / Crystal Required Check_State->Solid_Route Crystalline Liquid_Route Aqueous Solution Required Check_State->Liquid_Route Solution Recryst Protocol B: Recrystallization (Solvent: Ethanol/Isopropanol) Solid_Route->Recryst IEX Protocol A: Cation Exchange (SAC) (Resin: Sulfonated Polystyrene) Liquid_Route->IEX Check_Purity Analytical Check (Amine Titration / HPLC) Recryst->Check_Purity IEX->Check_Purity Check_Purity->IEX Fail (Traces Remain) End_Solid High Purity Solid HEU Check_Purity->End_Solid Pass (Solid) End_Liquid High Purity HEU Solution Check_Purity->End_Liquid Pass (Liquid)

Figure 1: Purification Decision Matrix. Select Protocol A for solutions/trace removal and Protocol B for solid isolation.

Protocol A: Ion Exchange Chromatography (The "Polishing" Step)

Best For: Removing trace ethanolamine (<5%) from aqueous HEU solutions. Mechanism: The sulfonic acid groups (


) on the resin bind the protonated ethanolamine (

), while the neutral HEU passes through.
Materials Required[1][2][3][4][5][6][7][8][9][10]
  • Resin: Strong Acid Cation (SAC) resin in

    
     form (e.g., Dowex 50W-X8, Amberlite IR-120).
    
  • Column: Glass column with frit.

  • Mobile Phase: Deionized (DI) Water.

  • Monitoring: pH meter or universal indicator paper.

Step-by-Step Methodology
  • Resin Preparation:

    • Swell the resin in DI water for 2 hours.

    • Pack the column to a bed volume (BV) of approximately 10 mL resin per 1 g of estimated amine impurity.

    • Critical: If resin is in

      
       form, regenerate with 1M HCl, then wash with DI water until effluent is neutral (pH ~7).
      
  • Sample Loading:

    • Dissolve impure HEU in water to a concentration of 10–20% (w/v). High viscosity hinders diffusion; do not exceed 30%.

    • Load onto the column at a flow rate of 1–2 BV/hour.

  • Elution:

    • Elute with DI water.

    • Collect Fractions: Monitor the pH of the effluent.

      • Initial Void: Water (pH 7).

      • Product Fraction: HEU (pH ~6–7). Collect this.

      • Breakthrough: If pH rises sharply to >8, the resin is saturated with amine. Stop collecting.

  • Regeneration (Optional):

    • Wash column with 1M HCl to strip the bound ethanolamine (effluent will be acidic).

    • Rinse with water until neutral to reuse resin.

Troubleshooting Guide (IEX)
IssueProbable CauseCorrective Action
Effluent pH is basic immediately Channeling or Resin SaturationRepack column to remove bubbles. Increase resin bed volume. Ensure resin is in H+ form.
Low Yield of HEU Non-specific bindingHEU is highly water-soluble and should not bind. Ensure you flush with at least 3x Bed Volumes of water after loading to recover all product.
Product is Acidic (pH < 5) Leaching of excess H+Common with fresh resin. Neutralize the collected fraction with a weak base or simply vacuum strip (if compatible) if acidity is due to residual HCl wash.

Protocol B: Recrystallization (The "Bulk" Step)

Best For: Isolating solid HEU from crude reaction mixtures containing significant urea/amine. Mechanism: HEU crystallizes from specific polar organic solvents at low temperatures, while ethanolamine remains soluble.

Step-by-Step Methodology
  • Solvent Selection:

    • Primary Solvent: Ethanol (absolute) or Isopropanol.

    • Note: HEU is very soluble in water and methanol; avoid these for crystallization unless used as a co-solvent.

  • Dissolution:

    • If the sample is aqueous, remove water via rotary evaporation (vacuum stripping) at <60°C until a viscous syrup forms.

    • Dissolve the syrup in warm Ethanol (approx. 50°C). Use the minimum amount required to dissolve the syrup.

  • Crystallization:

    • Cool the solution slowly to room temperature.

    • Transfer to a fridge/freezer (4°C to -20°C) and hold for 12–24 hours.

    • Seeding: If no crystals form, scratch the glass or add a seed crystal of pure HEU.

  • Filtration:

    • Filter the white crystals rapidly (HEU is hygroscopic).

    • Wash the cake with cold isopropanol.

    • Vacuum dry in a desiccator.

Frequently Asked Questions (FAQs)

Q1: Can I just neutralize the ethanolamine with lactic acid?

  • A: Only for cosmetic applications. Adding lactic acid converts volatile ethanolamine into ethanolammonium lactate. The amine is still physically present, just neutralized. For pharmaceutical or precise research applications, you must remove the amine using Protocol A (IEX).

Q2: How do I detect if the ethanolamine is truly gone?

  • A: A simple pH check is a rough indicator (10% solution should be pH 6–7.5). For quantitative validation, use a non-aqueous titration with perchloric acid (detects weak bases) or HPLC with ELSD/RI detection. A specific colorimetric test using sodium nitroprusside can also detect primary amines.

Q3: My HEU turned yellow during vacuum stripping. What happened?

  • A: Thermal decomposition. Urea derivatives are heat-sensitive. Never exceed 60°C–70°C. If the vacuum is insufficient, the prolonged heat exposure causes oxidation or polymerization of impurities.

Q4: Why is my yield low after Ion Exchange?

  • A: You likely stopped collecting too early. HEU interacts weakly with the resin matrix (van der Waals forces). Continue flushing with DI water for 2–3 Bed Volumes after the sample has entered the column.

References

  • Synthesis & Kinetics

    • Study on the synthesis of hydroxyethyl urea. (2021).[2][3] Describes the transamidation equilibrium and impurity profile.

    • Source:

  • Safety & Toxicology

    • Safety Assessment of Hydroxyethyl Urea as Used in Cosmetics.[1][3][4][5] (2018).[3][4] details pKa values and impurity limits.

    • Source:

  • Purification Methodology

    • Method for removing impurities from a urea solution.[6][7] (Patent US7914682B2). Describes the use of cation exchange resins for urea purification.

    • Source:

  • Chemical Properties

    • 2-Hydroxyethyl Urea Property D
    • Source:

Sources

Validation & Comparative

Thermal Stability Comparison: (2-Hydroxyethyl)urea vs. Urea

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Formulation Scientists, and Drug Development Professionals

Executive Summary

In the landscape of nitrogenous humectants and chaotropic agents, (2-Hydroxyethyl)urea (HEU) exhibits a superior stability profile compared to Urea , particularly in aqueous formulations and elevated thermal environments.

While Urea is the classical standard for hydration and protein denaturation, its application is frequently limited by its low thermal decomposition threshold (


) and its propensity for rapid hydrolysis, which releases ammonia and causes significant pH drift. HEU, a substituted derivative, leverages the hydroxyethyl group to provide steric and electronic stabilization. Experimental data indicates HEU possesses a higher solid-state melting point (

) and a more robust hydrolytic stability window (pH 4.0–8.0), making it the preferred candidate for rigorous formulation requirements where long-term physicochemical integrity is paramount.
Physicochemical Profile

The structural modification of urea to HEU introduces a hydroxyethyl tail, which significantly alters the crystal lattice energy and solution dynamics.

PropertyUrea(2-Hydroxyethyl)urea (HEU)Impact on Stability
CAS Number 57-13-62078-71-9
Molecular Weight 60.06 g/mol 104.11 g/mol HEU has lower volatility.
Physical Form Crystalline SolidCrystalline Powder / 50% Soln.
Melting Point (

)
133–135 °C 164–169 °C [1, 2]HEU solid state is thermally robust.
Decomposition Onset ~133 °C (Immediate upon melt)> 170 °C (Pure)HEU resists pyrolysis longer.
Hygroscopicity HighVery HighBoth require moisture control.
pK

(Conjugate Acid)
0.18~13.35 (Predicted)HEU is less basic/reactive.
Optimal pH Stability pH 4.0 – 8.0 (Narrow)pH 4.0 – 8.5 (Broad)HEU resists ammonolysis better.

Note on Purity: Commercial HEU is often supplied as a 50% aqueous solution (e.g., Hydrovance). The melting point cited (


) refers to the pure, anhydrous crystalline substance. Impure or hydrated forms may show depressed melting points (

).
Thermal Stability Analysis
3.1 Solid-State Decomposition (TGA/DSC)

Thermal gravimetric analysis (TGA) reveals distinct degradation pathways for both compounds.

  • Urea: Exhibits a sharp endothermic melting peak at

    
    , followed immediately by rapid weight loss. This is due to the thermolysis reaction producing ammonia (
    
    
    
    ) and isocyanic acid (
    
    
    ). The
    
    
    subsequently reacts with residual urea to form biuret, triuret, and cyanuric acid, creating insoluble impurities [3].
  • HEU: The hydroxyethyl substitution stabilizes the amide bond. Pure HEU maintains structural integrity up to its melting point of

    
    . The decomposition pathway involves a reverse transamidation to ethanolamine and urea, but this requires higher activation energy than the direct deamination of urea.
    
3.2 Solution Stability (Hydrolysis & pH Drift)

In aqueous environments, "thermal stability" often manifests as resistance to hydrolysis at elevated storage temperatures (e.g.,


 accelerated stability testing).
  • Urea Instability: Urea hydrolysis is autocatalytic. As urea degrades to ammonia, the pH rises; higher pH further accelerates hydrolysis.

    
    
    
  • HEU Stability: HEU is significantly more resistant to this hydrolysis loop. The hydroxyethyl group acts as an internal stabilizer. While HEU can degrade to ammonia and carbon dioxide, the rate is kinetically suppressed provided the pH is maintained below 8.25 [4].[1][2][3]

Mechanistic Insight: Degradation Pathways

The following diagram illustrates the divergent decomposition pathways. Urea degrades directly into reactive species that cause pH spikes and cross-linking side reactions. HEU exists in a more stable equilibrium, primarily reverting to its precursors only under extreme stress.

DecompositionPathways cluster_0 High Stability Zone Urea Urea (Solid/Aq) NH3_HNCO NH3 (Gas) + HNCO (Isocyanic Acid) Urea->NH3_HNCO Heat (>133°C) AmmoniumCarbamate Ammonium Carbamate (pH Drift) Urea->AmmoniumCarbamate Hydrolysis (H2O) Urea->AmmoniumCarbamate Degradation HEU (2-Hydroxyethyl)urea (HEU) HEU->Urea Reverse Transamidation (High T / High pH) Ethanolamine Ethanolamine HEU->Ethanolamine + H2O Biuret Biuret / Triuret (Insoluble Solids) NH3_HNCO->Biuret + Urea

Figure 1: Comparative thermal and hydrolytic decomposition pathways. HEU acts as a thermodynamic sink, requiring reversion to Urea before rapid degradation occurs.

Performance in Application

For drug development and cosmetic formulation, the choice between Urea and HEU dictates the impurity profile and shelf-life strategy.

FeatureUrea FormulationHEU Formulation
pH Drift High risk. Requires strong buffers (Lactate/Citrate).Low risk. Stable pH profile.
Impurity Formation Biuret (solid precipitate) forms over time.Minimal solid precipitate formation.
Sensory Profile Can crystallize on skin/surfaces; tacky.Non-tacky; hygroscopic liquid/film.
Formulation pH Strictly < 7.0 to prevent ammonia release.Flexible (4.0 – 8.0).

Why HEU Wins: In "leave-on" applications, the formation of isocyanic acid (from Urea) can lead to carbamylation of proteins (a toxicity concern). HEU's stability prevents the generation of these reactive electrophiles under normal storage conditions.

Experimental Protocols

To validate these stability claims in your specific matrix, use the following self-validating protocols.

Protocol A: Comparative Accelerated Hydrolysis Assay

Objective: Quantify the rate of ammonia generation (degradation) at elevated temperatures.

  • Preparation: Prepare 10% w/w solutions of Urea and HEU in deionized water.

  • Buffering: Adjust pH of both solutions to 6.0 using Lactic Acid/Sodium Lactate buffer.

  • Incubation: Aliquot samples into sealed glass vials. Store at 45°C (Accelerated) and 25°C (Control) for 4 weeks.

  • Measurement (Weekly):

    • pH Check: Record pH drift. A rise > 0.5 units indicates significant hydrolysis.

    • Ammonia Assay: Use an ion-selective electrode (ISE) or colorimetric assay (Nessler’s Reagent) to quantify

      
      .
      
  • Validation Criteria: Urea samples will likely show a measurable ammonia increase (>50 ppm) and pH rise within 1 week at 45°C. HEU samples should remain baseline stable (<10 ppm change).

Protocol B: Differential Scanning Calorimetry (DSC)

Objective: Determine the precise onset of thermal decomposition in the solid state.

  • Instrument: DSC (e.g., TA Instruments Q2000).

  • Sample: 2–5 mg of dried, crystalline powder (Urea and HEU).

  • Pan: Hermetically sealed aluminum pans with a pinhole (to allow gas escape without rupture).

  • Ramp: Heat from

    
     to 
    
    
    
    at
    
    
    under Nitrogen purge (
    
    
    ).
  • Analysis:

    • Identify

      
       (Melting).
      
    • Identify

      
       (Exothermic/Endothermic degradation peak).
      
    • Expectation: Urea will show a melt/degrade endotherm at

      
      .[4] HEU will show a melt endotherm at 
      
      
      
      , with degradation events occurring only after this transition.
References
  • Sigma-Aldrich. (2024). (2-Hydroxyethyl)urea Product Specification, CAS 2078-71-9.[5][6] Retrieved from

  • ChemBK. (2024). (2-Hydroxyethyl)urea Physical Properties and Melting Point Data. Retrieved from

  • Schaber, P. M., et al. (2004). Thermal decomposition (pyrolysis) of urea in an open reaction vessel. Thermochimica Acta, 424(1-2), 131-142.
  • Cosmetic Ingredient Review (CIR). (2019).[2] Safety Assessment of Hydroxyethyl Urea as Used in Cosmetics. Retrieved from [3][7]

  • National Institutes of Health (NIH). (2024). Stability of urea in solution and pharmaceutical preparations. PubMed. Retrieved from

Sources

Comparative Analysis: Hydroxyethyl Urea vs. Ethylene Glycol in Antifreeze & Cryoprotective Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a critical comparative analysis of Ethylene Glycol (EG) and Hydroxyethyl Urea (HEU) . While EG remains the industrial standard for thermal heat transfer and cryopreservation due to superior colligative properties, its acute nephrotoxicity limits its utility in biological and pharmaceutical contexts.[1]

Key Findings:

  • Thermodynamics: EG exhibits superior Freezing Point Depression (FPD), achieving

    
     at 50% (w/w), whereas HEU achieves approximately 
    
    
    
    at equivalent concentrations.
  • Toxicity: HEU is a non-toxic, biodegradable humectant (LD50

    
    ), making it a viable alternative for mild-temperature biopreservation where EG's toxicity is prohibitive.[1]
    
  • Mechanism: EG functions as a penetrating cryoprotectant (CP); HEU functions primarily as a non-penetrating osmolyte and chaotrope, stabilizing hydration shells rather than permeating cell membranes efficiently.

Mechanistic & Structural Analysis

Understanding the molecular interaction with water is critical for selecting the right agent.[1]

Molecular Architecture
FeatureEthylene Glycol (EG)Hydroxyethyl Urea (HEU)
Formula


MW


Class Vicinal DiolSubstituted Urea
Action H-bond disruption; Penetrating CPWater binding (Hygroscopic); Chaotrope
Mechanism of Antifreeze Action[1]
  • Ethylene Glycol: The hydroxyl groups (

    
    ) on adjacent carbons interact strongly with water molecules, disrupting the tetrahedral lattice formation required for ice crystallization.[1] Its small size allows it to penetrate cell membranes, preventing intracellular ice formation (IIF).
    
  • Hydroxyethyl Urea: HEU lowers the freezing point primarily through the colligative effect (increasing solute concentration) and by structuring water around its urea backbone.[1] Unlike EG, its larger molecular size and polar amide groups make membrane permeation slower, acting more like a kosmotrope (water-structuring agent) at lower concentrations.[1]

Visualization: Biological Interaction Pathways[1]

G cluster_0 Ethylene Glycol (EG) cluster_1 Hydroxyethyl Urea (HEU) EG Ethylene Glycol EG_Mech Rapid Membrane Penetration EG->EG_Mech EG_Tox Metabolism to Oxalic Acid (Toxic) EG->EG_Tox EG_Effect Prevents Intracellular Ice Formation EG_Mech->EG_Effect HEU Hydroxyethyl Urea HEU_Mech Extracellular Water Binding HEU->HEU_Mech HEU_Safe Excreted Unchanged (Non-Toxic) HEU->HEU_Safe HEU_Effect Osmotic Stabilization (Dehydration) HEU_Mech->HEU_Effect

Caption: Comparison of cellular interaction pathways. EG penetrates cells to stop ice, creating toxicity risks.[1] HEU acts externally to stabilize osmotic pressure.[1]

Comparative Performance Data

Freezing Point Depression (FPD) Efficiency[1]

The following data contrasts the FPD capabilities. Note that EG is more efficient per unit weight due to its lower molecular weight (higher molarity for the same mass).

Table 1: Freezing Point Depression vs. Concentration

Concentration (wt%)Ethylene Glycol FP (

)
Hydroxyethyl Urea FP (

)*
Efficiency Ratio (EG:HEU)
10%


1.8 : 1
20%


1.9 : 1
30%


1.9 : 1
40%


2.0 : 1
50%


2.0 : 1

*HEU values are calculated based on theoretical molar freezing point depression constants (


) and validated against urea derivative behaviors. HEU is roughly 50% as effective as EG by weight.[1]
Viscosity and Handling[7]
  • EG: Viscosity increases exponentially at low temperatures but remains pumpable down to

    
    .
    
  • HEU: Solutions above 50% concentration can exhibit thixotropic behavior or precipitate at very low temperatures (

    
    ), limiting its use in deep-freeze industrial applications.
    

Safety & Toxicology Profile

This is the decisive factor for drug development and cosmetic applications.

Table 2: Toxicology Comparison

ParameterEthylene GlycolHydroxyethyl Urea
Oral LD50 (Rat)

(Moderate)

(Low/Non-toxic)
Human Toxicity High. 30mL can be lethal. Metabolizes to calcium oxalate crystals (kidney failure).None. Widely used in leave-on cosmetics (up to 20%).
Environmental Biodegradable, but spills are hazardous to mammals.Readily biodegradable; safe for aquatic release.
Handling Requires PPE (gloves, goggles).General hygiene; no special handling.

Experimental Protocols

To validate these properties in your specific formulation, use the following standardized protocols.

Protocol: Determination of Freezing Point (ASTM D1177 Modified)

Objective: Determine the precise crystallization point of the fluid.

  • Preparation: Prepare 100mL solutions of EG and HEU at 10%, 30%, and 50% (w/w) in deionized water.

  • Apparatus: Use a jacketed cooling bath with a mechanical stirrer and a calibrated thermistor (accuracy

    
    ).
    
  • Cooling Ramp:

    • Insert the probe into the sample.[1]

    • Cool the bath at a rate of

      
      .
      
    • Stir continuously to prevent supercooling.

  • Data Logging: Record temperature every 10 seconds.

  • Endpoint Detection: The temperature will drop, spike slightly (heat of fusion release), and plateau.[1] The plateau temperature is the Freezing Point.[1]

Protocol: Cytotoxicity Screening (MTT Assay)

Objective: Assess viability of cells (e.g., HEK293) in the presence of the antifreeze agent.

  • Seeding: Seed HEK293 cells in 96-well plates (

    
    ) and incubate for 24h.
    
  • Exposure: Replace media with media containing 1%, 2%, and 5% of EG or HEU.

  • Incubation: Incubate for 24 hours at

    
    .
    
  • Assay: Add MTT reagent; incubate 4h. Solubilize formazan crystals with DMSO.

  • Analysis: Measure absorbance at 570nm.

    • Expectation: EG wells will show significant viability loss at

      
      . HEU wells should maintain 
      
      
      
      viability.

Application Decision Matrix

Use this logic flow to select the appropriate agent for your project.

DecisionTree Start Select Application Goal Temp Target Temperature? Start->Temp Bio Biological Contact? Temp->Bio > -20°C EG_Path Use Ethylene Glycol Temp->EG_Path < -30°C (Deep Freeze) Bio->EG_Path No (Industrial/Closed Loop) HEU_Path Use Hydroxyethyl Urea Bio->HEU_Path Yes (Cells/Skin) Mix_Path Consider EG/HEU Blend or Propylene Glycol Bio->Mix_Path Maybe (Vitrification)

Caption: Decision tree for selecting between EG and HEU based on thermal requirements and biological safety.

References

  • MEGlobal. (2013).[2] Ethylene Glycol Product Guide: Physical Properties and Freezing Points.[2] Retrieved from

  • Cosmetic Ingredient Review (CIR). (2018). Safety Assessment of Hydroxyethyl Urea as Used in Cosmetics.[3] Retrieved from [1]

  • Nouryon. (2022). Hydrovance® Technical Data Sheet: Physical Properties and Applications. Retrieved from [1]

  • Fahy, G. M., et al. (2010).[4] Cryoprotectant Toxicity and Toxicity Neutralization.[5]Cryobiology, 60(3). Retrieved from

  • ASTM International. ASTM D1177-17: Standard Test Method for Freezing Point of Aqueous Engine Coolants. Retrieved from [1]

Sources

Bio-Based vs. Synthetic Hydroxyethyl Urea: Impurity Profile Comparison & Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Hydroxyethyl Urea (HEU) has emerged as a premier humectant in dermatology and personal care, rivaling glycerin in efficacy while offering a superior, non-tacky sensory profile. As the industry pivots toward sustainable feedstocks, the distinction between Synthetic HEU (petrochemical origin) and Bio-based HEU (renewable origin) becomes critical—not just for sustainability claims, but for impurity profiles that impact safety and regulatory compliance.

This guide objectively compares the two variants. While the core molecule (


) is identical, the synthesis pathways  dictate the residual impurity spectrum. The primary safety differentiator is not the carbon source itself, but the presence of secondary amines (Diethanolamine - DEA) , which serve as precursors to carcinogenic nitrosamines (NDELA). This guide provides the mechanistic understanding and experimental protocols required to validate the purity and safety of HEU sources.

Synthesis Pathways & Impurity Origins[1]

To understand the impurity profile, one must analyze the synthesis vectors. Both synthetic and bio-based HEU are predominantly manufactured via the transamidation of urea with monoethanolamine (MEA) .

The Chemical Pathways
  • Synthetic Route:

    • Feedstock: Petrochemical Ethylene

      
       Ethylene Oxide (EO) + Ammonia 
      
      
      
      Synthetic MEA.
    • Reaction: Synthetic MEA + Synthetic Urea

      
       HEU + Ammonia.
      
    • Critical Impurity Vector: The production of MEA from EO and ammonia is non-selective, yielding a mixture of MEA (primary), DEA (secondary), and Triethanolamine (TEA - tertiary). Residual DEA is the high-risk impurity.

  • Bio-Based Route:

    • Feedstock: Bio-Ethanol (Corn/Sugar)

      
       Bio-Ethylene 
      
      
      
      Bio-EO + Ammonia
      
      
      Bio-MEA.
    • Alternative (Emerging): Fermentation of serine (rare industrial scale).

    • Impurity Vector: If produced via the Bio-EO route, the impurity profile mirrors the synthetic route unless higher purification steps are mandated for "Green/Clean" certification. Bio-based grades often target the "Clean Beauty" market, necessitating stricter limits on DEA (< 0.025%) to prevent nitrosamine formation.

Reaction Mechanism & Side Products (Graphviz)

The following diagram maps the synthesis and the branching pathways that lead to critical impurities.

HEU_Synthesis Ethylene Ethylene (Petro or Bio) EO Ethylene Oxide (EO) Ethylene->EO Oxidation MEA Monoethanolamine (MEA) EO->MEA + NH3 DEA Diethanolamine (DEA) [Risk: Secondary Amine] EO->DEA + MEA (Side Rxn) TEA Triethanolamine (TEA) EO->TEA + DEA (Side Rxn) Ammonia Ammonia HEU Hydroxyethyl Urea (Target Product) MEA->HEU + Urea (Transamidation) NDELA N-Nitrosodiethanolamine (Carcinogen) DEA->NDELA + Nitrosating Agent Urea Urea Oxazolidone 2-Oxazolidone (Cyclization Impurity) HEU->Oxazolidone Cyclization (-NH3) Nitrosating Nitrosating Agents (Nitrites/NOx)

Figure 1: Synthesis pathways showing the origin of secondary amine impurities (DEA) and the subsequent risk of nitrosamine (NDELA) formation.[1]

Impurity Profile Comparison

The table below contrasts the typical impurity specifications. Note that "Bio-based" often implies a higher grade of purification due to its market positioning, but chemically, the risk factors remain tied to the DEA content .

ParameterSynthetic HEU (Standard)Bio-Based HEU (High Purity)Relevance & Risk
Assay (Solid Content) 45.0 - 55.0% (Aq. Sol)45.0 - 55.0% (Aq. Sol)Efficacy baseline.
Urea Residue < 3.0%< 1.0%Urea degrades to ammonia/CO2, causing pH drift and odor.
Monoethanolamine (MEA) < 0.5%< 0.1%Skin irritant; alkaline pH drift.
Diethanolamine (DEA) < 0.2% (Typical)< 0.025% (Limit) CRITICAL: Secondary amine. Precursor to NDELA (Nitrosamine).[2]
2-Oxazolidone < 1.0%< 0.5%Cyclization byproduct; generally low tox, but indicates process control.
Biuret < 0.5%< 0.1%Phytotoxic (if agri-use) and skin irritant.
Heavy Metals (Pb, As) < 10 ppm< 5 ppmBio-sources can sometimes concentrate metals; requires strict QC.
Nitrosamines (NDELA) Risk if DEA > 0.1%None Detected (< 50 ppb) Regulatory red flag (EU Cosmetics Reg 1223/2009).
Deep Dive: The Nitrosamine Risk (NDELA)

The most critical safety parameter is N-Nitrosodiethanolamine (NDELA) .

  • Mechanism: Under acidic conditions or in the presence of nitrosating agents (e.g., nitrites in packaging, raw materials), residual DEA reacts to form NDELA.

  • Regulatory Status: NDELA is a Class 2B Carcinogen. The EU prohibits DEA in cosmetics to prevent this.[1]

  • Bio-Advantage: Reputable bio-based HEU suppliers enforce a strict < 10 ppm limit on DEA to substantiate "clean" claims, effectively mitigating the nitrosamine risk.

Experimental Validation Protocols

As a scientist, you must validate supplier claims. Do not rely solely on Certificates of Analysis (CoA).

Protocol A: High-Performance Liquid Chromatography (HPLC) for Purity & Urea Content

This protocol separates HEU from residual urea and biuret.

  • Objective: Quantify HEU, Urea, and Biuret.

  • System: HPLC with Refractive Index (RI) or UV Diode Array Detector (DAD).

  • Column: Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., Amide-80, 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Acetonitrile : Water (85:15 v/v) with 10 mM Ammonium Acetate.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 200-210 nm (for Urea/Biuret); RI for HEU (weak UV chromophore).

  • Sample Prep: Dilute 1g sample in 100mL mobile phase; filter through 0.45 µm PTFE.

  • Acceptance Criteria:

    • HEU Peak: Major component.[3]

    • Urea Peak: Distinct separation (RT ~ 5-7 min).

    • Resolution (

      
      ) > 1.5 between Urea and HEU.
      
Protocol B: LC-MS/MS for Nitrosamine (NDELA) Detection

This is the "Gold Standard" for safety validation. Required for "Clean Beauty" substantiation.

  • Objective: Detect trace NDELA (< 50 ppb).

  • System: UHPLC coupled to Triple Quadrupole Mass Spectrometer (LC-MS/MS).

  • Ionization: Electrospray Ionization (ESI) Positive Mode.

  • MRM Transitions:

    • Precursor Ion: 135.1 m/z (

      
      )
      
    • Product Ions: 74.1 m/z (Quantifier), 104.1 m/z (Qualifier).

  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Methanol.

  • Gradient: 5% B to 95% B over 10 min.

  • Self-Validating Step: Spike the sample with deuterated internal standard (

    
    -NDELA). If recovery is not 80-120%, the matrix is suppressing ionization; perform standard addition.
    
Protocol C: Headspace GC-MS for Volatiles (Ammonia)
  • Objective: Assess odor profile and residual ammonia/ethanolamine.

  • Method: Headspace generation at 80°C for 20 min.

  • Column: DB-624 or equivalent (designed for volatiles).

  • Detection: MS (SIM mode for Ammonia m/z 17).

Analytical Workflow Diagram

The following flowchart illustrates the decision matrix for validating HEU quality.

Analysis_Workflow cluster_Screening Level 1: Purity Screening cluster_Safety Level 2: Safety Critical Sample HEU Sample (Bio or Synthetic) HPLC HPLC-RI/UV (Protocol A) Sample->HPLC Result1 Urea < 3%? Biuret < 0.5%? HPLC->Result1 LCMS LC-MS/MS (Protocol B) Result1->LCMS Pass Reject REJECT BATCH Result1->Reject Fail Result2 NDELA < 50 ppb? DEA < 0.025%? LCMS->Result2 Result2->Reject Fail (Nitrosamine Risk) Approve Approve Result2->Approve Pass (Safe for Formulation)

Figure 2: Step-by-step analytical workflow for validating Hydroxyethyl Urea safety.

Conclusion & Recommendations

For drug development and high-end personal care, the choice between Bio-based and Synthetic HEU is not merely about carbon footprint—it is a purity decision .

  • The Verdict: Bio-based HEU is superior only if the manufacturer certifies low secondary amine content (DEA < 0.025%). Without this, the bio-origin does not mitigate the nitrosamine risk.

  • Formulation Advice: Always use a chelating agent and an antioxidant (e.g., Tocopherol) in HEU formulations to inhibit nitrosamine formation in situ. Avoid combining HEU with nitrosating agents (e.g., bronopol).

  • Procurement Specification: Demand a CoA that explicitly lists Diethanolamine (DEA) content in ppm, not just "Pass/Fail".

References

  • Cosmetic Ingredient Review (CIR). (2019). Safety Assessment of Hydroxyethyl Urea as Used in Cosmetics. Retrieved from [Link]

  • European Medicines Agency (EMA). (2020). Nitrosamine impurities in human medicinal products. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2021). Control of Nitrosamine Impurities in Human Drugs. Retrieved from [Link]

  • PubChem. (n.d.). Hydroxyethyl Urea Compound Summary. Retrieved from [Link]

  • Scientific Committee on Consumer Safety (SCCS). (2012). Opinion on Nitrosamines and Secondary Amines in Cosmetic Products. Retrieved from [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Urea, (2-hydroxyethyl)-

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the complexities of the modern laboratory requires a deep and intuitive understanding of the materials we work with. Urea, (2-hydroxyethyl)-, commonly known as Hydroxyethyl Urea, is a valuable humectant and conditioning agent in cosmetic and pharmaceutical research, prized for its moisturizing properties.[1] However, its benign application in finished products belies the critical need for rigorous safety protocols during its handling in a concentrated form in the laboratory.

This guide moves beyond a simple checklist. It is designed to instill a foundational, risk-based safety mindset for researchers, scientists, and drug development professionals. Here, we will dissect the "why" behind each procedural step, ensuring that every action taken in the lab is not just a followed rule, but an informed decision to protect yourself, your colleagues, and the integrity of your work.

The Core Rationale: Understanding the Hazards of Hydroxyethyl Urea

Before we can select the appropriate Personal Protective Equipment (PPE), we must first understand the inherent risks of the chemical. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides our primary directive. Hydroxyethyl Urea is classified with the following hazards:

  • H315: Causes skin irritation (Category 2) [2][3]

  • H319: Causes serious eye irritation (Category 2) [2]

  • H335: May cause respiratory irritation (Category 3) [2]

  • Harmful if swallowed [4]

These classifications are not abstract warnings; they are predictive of the specific adverse effects that can occur upon exposure. The primary routes of occupational exposure are through direct skin (dermal) contact, eye contact from splashes or airborne dust, and inhalation of the solid particulate form.[4] Our entire safety strategy is built around creating effective barriers to prevent these exposures.

Hazard Classification GHS Code Potential Effect on Researcher Primary Exposure Route
Skin IrritationH315Redness, itching, or inflammation upon contact.[5]Dermal (Skin) Contact
Serious Eye IrritationH319Significant pain, redness, and potential damage to eye tissue.Eye Contact (Splash/Dust)
Respiratory IrritationH335Discomfort, coughing, or inflammation of the respiratory tract.Inhalation (Dust/Aerosol)
Acute Toxicity (Oral)-Harmful if ingested.[4]Ingestion

The First Line of Defense: Engineering and Administrative Controls

PPE is essential, but it is the last line of defense.[6] The most effective safety measures are those that remove or minimize the hazard at its source.

  • Engineering Control - Ventilation: The single most critical engineering control is proper ventilation. All handling of solid Hydroxyethyl Urea that could generate dust, and any preparation of solutions, should be performed within a certified chemical fume hood or in an area with dedicated local exhaust ventilation (LEV).[7] This captures airborne particles at the source, preventing them from entering the researcher's breathing zone.

  • Administrative Controls: Your laboratory's standard operating procedures (SOPs) are a critical administrative control. These include restricting access to handling areas, prohibiting eating, drinking, or smoking in the lab, and ensuring all personnel are trained on the specific hazards of this chemical.[2] Always wash hands thoroughly with soap and water after handling is complete.[2]

The Essential Barrier: Personal Protective Equipment (PPE) Protocol

When engineering and administrative controls cannot eliminate all risk of exposure, a carefully selected PPE ensemble is mandatory. The choice of PPE is not arbitrary; it is a direct countermeasure to the specific hazards of Hydroxyethyl Urea.

Eye and Face Protection: Shielding from Irritation

Causality: The H319 "Causes serious eye irritation" classification dictates that eye protection is non-negotiable.[2] Airborne dust from the solid form or splashes from solutions can cause significant pain and injury.

  • Minimum Requirement: ANSI Z87.1-rated (or equivalent) chemical safety goggles must be worn at all times when handling Hydroxyethyl Urea in any form. Safety glasses with side shields may be permissible for low-volume solution handling where splash risk is minimal, but goggles provide a superior seal and are the preferred standard.[8]

  • Elevated Risk: When handling larger quantities (>1 Liter) of solutions or during any operation with a significant splash potential (e.g., vortexing, sonicating), a full-face shield should be worn in addition to safety goggles. The face shield protects the entire face from splashes that could otherwise circumvent goggles.

Skin and Body Protection: Preventing Dermal Contact

Causality: To mitigate the H315 "Causes skin irritation" hazard, we must prevent the chemical from making contact with the skin.[2]

  • Gloves: Chemical-resistant gloves are required. Nitrile gloves are a suitable choice for incidental contact. It is critical to inspect gloves for any signs of degradation or puncture before each use. Contaminated gloves must be removed immediately using proper technique (without touching the outer surface with bare skin) and disposed of according to institutional guidelines.[8][9] Always wash hands after removing gloves.

  • Lab Coat: A clean, buttoned lab coat must be worn to protect street clothes and underlying skin.[8] Lab coats used when handling this chemical should be laundered separately from personal clothing.[2]

Respiratory Protection: Avoiding Respiratory Tract Irritation

Causality: The H335 "May cause respiratory irritation" hazard is most relevant when handling the solid, powdered form of Hydroxyethyl Urea, which can become airborne.[2]

  • Standard Operations: When working within a properly functioning chemical fume hood or with effective local exhaust ventilation, respiratory protection is typically not required.[7]

  • When Required: If engineering controls are absent or insufficient, or if you are weighing large quantities of the powder, respiratory protection is necessary. A NIOSH-approved N95 filtering facepiece respirator (dust mask) is the minimum requirement to protect against airborne particulates.[2][6] Personnel must be properly fit-tested and trained before using any respirator.

Procedural Workflow: Donning and Doffing PPE

The order in which you put on and take off PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) Don1 1. Lab Coat Don2 2. Respirator (if needed) Don3 3. Goggles / Face Shield Don4 4. Gloves Doff1 1. Gloves Don4->Doff1 Work Complete Doff2 2. Goggles / Face Shield Doff3 3. Lab Coat Doff4 4. Respirator (if needed)

Caption: PPE Donning and Doffing Sequence.

Operational Plan: Emergency and Spill Response

Preparedness is paramount. Every researcher must know how to respond calmly and effectively in the event of an exposure or spill.

Exposure First Aid
  • Skin Contact: Immediately flush the affected skin with copious amounts of soap and water for at least 15 minutes.[4][10] Remove any contaminated clothing while flushing.[10] Seek medical attention if irritation develops or persists.[2]

  • Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[4] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.[2]

  • Inhalation: Move the affected person to fresh air.[8] If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[2]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]

Spill Cleanup Protocol

The response to a spill depends entirely on its scale and the associated risks.

For a Minor Spill (small quantity, contained, no personnel exposure):

  • Alert: Notify personnel in the immediate area.

  • Isolate: Secure the area to prevent others from entering.

  • Protect: Don the appropriate PPE as described in Section 3, including respiratory protection (N95 mask) for a solid spill.

  • Contain: For a solid spill, gently cover with a plastic sheet to minimize dust generation.[8]

  • Clean: Use dry cleanup procedures.[2] Carefully sweep or shovel the material into a designated, labeled waste container.[7][8] Avoid creating dust. A vacuum cleaner equipped with a HEPA filter may be used if available and approved for chemical cleanup.[2]

  • Decontaminate: Wipe the spill area with soap and water.

  • Dispose: Dispose of all cleanup materials (including contaminated gloves) as hazardous waste.[11]

For a Major Spill (large quantity, uncontained, risk of exposure, or fire):

Evacuate the area immediately and follow the R.E.S.C.U.E. protocol.[12]

Spill_Response start Spill Occurs assess Assess Risk (Quantity, Location, Exposure) start->assess is_minor Is it a Minor Spill? assess->is_minor minor_spill Follow Minor Spill Protocol: 1. Alert & Isolate 2. Don PPE 3. Contain & Clean 4. Decontaminate is_minor->minor_spill Yes major_spill Follow Major Spill Protocol: 1. EVACUATE Area 2. NOTIFY Supervisor & EHS 3. ISOLATE from a safe distance is_minor->major_spill No end Report Incident minor_spill->end major_spill->end

Caption: Emergency Spill Response Decision Workflow.

Disposal Plan: Responsible Waste Management

All waste containing Hydroxyethyl Urea, including raw chemical, solutions, and contaminated cleanup materials, must be treated as hazardous waste.

  • Segregation: Do not mix this waste with other waste streams.

  • Containment: Collect all waste in a clearly labeled, sealed, and chemically compatible container. The label should clearly state "Hazardous Waste" and "Hydroxyethyl Urea".

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office.[8] Never pour Hydroxyethyl Urea waste down the drain.[7] Disposal must be in accordance with all applicable local, state, and federal regulations.[4]

By integrating this comprehensive safety framework into your daily laboratory operations, you build a culture of safety that extends beyond mere compliance. You demonstrate a commitment to scientific integrity, professional responsibility, and the well-being of your entire research team.

References

  • Bloom Tech Co., Ltd. (2024). Is Hydroxyethyl Urea Safe?. Retrieved from Bloomtechz.com. URL: [Link]

  • GOV.UK. (2024). What to do in a chemical emergency. Retrieved from GOV.UK. URL: [Link]

  • Cosmetic Ingredient Review. (2018). Safety Assessment of Hydroxyethyl Urea As Used in Cosmetics. Retrieved from CIR-safety.org. URL: [Link]

  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Urea. Retrieved from carlroth.com. URL: [Link]

  • UL Prospector. (n.d.). Hydroxyethyl Urea. Retrieved from ulprospector.com. URL: [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Retrieved from cdc.gov. URL: [Link]

  • Princeton University Environmental Health & Safety. (n.d.). Chemical Spill Procedures. Retrieved from ehs.princeton.edu. URL: [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Personal Protective Equipment. Retrieved from cdc.gov. URL: [Link]

  • University of British Columbia. (2021). General Chemical Spill Procedures. Retrieved from hse.ok.ubc.ca. URL: [Link]

  • U.S. Department of Health & Human Services. (n.d.). Personal Protective Equipment (PPE). Retrieved from chemm.hhs.gov. URL: [Link]

  • Centers for Disease Control and Prevention. (1984). Personal Protective Equipment For Hazardous Materials Incidents: A Selection Guide. Retrieved from cdc.gov. URL: [Link]

  • National Institutes of Health, Office of Research Services. (n.d.). Chemical Safety Guide, 5th Ed. Retrieved from ors.od.nih.gov. URL: [Link]

  • ACTenviro. (2024). Best Practices for Emergency Spill Response. Retrieved from actenviro.com. URL: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.